DB04760
Description
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Properties
IUPAC Name |
4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRREJCFXFNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Synthesis of DB04760
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). Its unique mechanism of action and high selectivity make it a compound of significant interest in the development of therapeutics for diseases such as osteoarthritis and cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed proposed synthesis of this compound. The document includes hypothetical, yet plausible, experimental protocols and visualizations to facilitate a deeper understanding for research and drug development professionals.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression or overactivation of specific MMPs has been implicated in the pathology of numerous diseases. MMP-13, in particular, plays a crucial role in the breakdown of type II collagen, the primary collagen in cartilage. Consequently, selective inhibition of MMP-13 is a promising therapeutic strategy for osteoarthritis. This compound, also known as N-((2,4-difluorophenyl)sulfonyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propanamide, has emerged as a lead compound due to its high potency and remarkable selectivity for MMP-13 over other MMPs. This selectivity is attributed to its unique binding mode, which does not involve chelation of the catalytic zinc ion, a common mechanism for many broad-spectrum MMP inhibitors that often leads to off-target effects.
Chemical Structure and Properties
This compound is a complex organic molecule featuring a sulfonylated amino acid derivative core. The key structural features include a 2,4-difluorophenylsulfonyl group, a central propanamide backbone with a tetrahydropyranyloxy protecting group, and a phenyl ring substituted with a methylpiperazinylmethyl group.
Unraveling the Potential of DB04760 in Oncology: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of DB04760, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), for its potential applications in cancer research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of current knowledge, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction: The Role of MMP-13 in Cancer Progression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, their activity is tightly regulated. However, in the context of cancer, the expression and activity of certain MMPs, particularly MMP-13 (also known as collagenase-3), are often dysregulated.[3][4] Elevated MMP-13 levels have been associated with increased tumor growth, invasion, metastasis, and angiogenesis in various cancers, including breast, colon, and prostate cancers.[3][4][5] MMP-13's ability to degrade type II collagen, a major component of cartilage, also implicates it in bone metastasis.[4]
The critical role of MMP-13 in cancer progression has made it an attractive target for therapeutic intervention. However, the development of MMP inhibitors has been challenging due to a lack of selectivity, leading to off-target effects and clinical trial failures.[2] This has spurred the development of highly selective inhibitors like this compound.
This compound: A Selective MMP-13 Inhibitor
This compound is a potent, highly selective, and non-zinc-chelating inhibitor of MMP-13.[6][7] Its selectivity is a key attribute, potentially minimizing the side effects associated with broad-spectrum MMP inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(4-fluorophenyl)-N'-(4-(pyrimidin-2-yl)benzyl)urea | |
| Molecular Formula | C22H20F2N4O2 | |
| Molecular Weight | 410.42 g/mol | |
| CAS Number | 544678-85-5 | |
| IC50 for MMP-13 | 8 nM | [6][7] |
Preclinical Anticancer Activity of this compound
While direct and extensive preclinical studies on the anticancer efficacy of this compound are not widely published, its potent and selective inhibition of MMP-13 strongly suggests its potential as an anticancer agent. Research indicates that this compound possesses "anticancer activity" and has been investigated for its ability to mitigate the side effects of chemotherapy, such as paclitaxel-induced peripheral neuropathy.[6][7]
The inhibition of MMP-13 by this compound is expected to interfere with several key processes in cancer progression:
-
Inhibition of Invasion and Metastasis: By preventing the degradation of the ECM, this compound can impede the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[3][5]
-
Modulation of the Tumor Microenvironment: MMP-13 is involved in the release of growth factors and cytokines sequestered within the ECM.[4] Inhibition by this compound could alter the tumor microenvironment to be less conducive to tumor growth.
-
Anti-angiogenic Effects: MMP-13 contributes to angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting MMP-13, this compound may exert anti-angiogenic effects.
Further dedicated preclinical studies are warranted to fully elucidate the anticancer potential of this compound across various cancer types and to quantify its effects on tumor growth, apoptosis, and metastasis.
Signaling Pathways
The expression of MMP-13 in cancer is regulated by a complex network of signaling pathways. Understanding these pathways provides context for the therapeutic application of MMP-13 inhibitors like this compound.
By inhibiting the enzymatic activity of MMP-13, this compound acts downstream of these complex regulatory networks. The therapeutic effect would be the blockade of MMP-13-mediated ECM degradation and its consequences on cell behavior, irrespective of the specific upstream signaling pathway driving its expression.
Experimental Protocols
The following are generalized protocols relevant to the study of this compound in a cancer research setting. Researchers should optimize these protocols for their specific experimental systems.
In Vitro MMP-13 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In the 96-well plate, add the diluted this compound solutions to the wells. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add a solution of active recombinant human MMP-13 to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using the microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of MMP-13 inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Formulation and Administration
For in vivo studies, proper formulation of the hydrophobic compound this compound is critical. The following is a general guideline for preparing a formulation suitable for intraperitoneal or oral administration in rodent models, based on protocols used for similar compounds.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
Procedure for a Co-solvent Formulation:
-
In a sterile tube, prepare the vehicle by mixing 5% DMSO, 30% PEG300, and 5% Tween 80. Vortex until the solution is clear and homogenous.
-
Weigh the required amount of this compound and add it to the vehicle mixture.
-
Vortex thoroughly until this compound is completely dissolved. Gentle warming and sonication may be used to aid dissolution.
-
Slowly add saline or PBS to the dissolved drug-vehicle mixture to reach the final desired volume (e.g., to make the final vehicle concentration 60% aqueous).
-
Mix well until the final solution is clear.
-
Administer the formulation to the animals immediately after preparation.
Note: The optimal formulation and route of administration should be determined empirically for each specific animal model and experimental design.
Conclusion and Future Directions
This compound is a promising selective MMP-13 inhibitor with demonstrated anticancer activity. Its high selectivity for MMP-13 makes it a valuable research tool and a potential therapeutic candidate that may overcome the limitations of previous broad-spectrum MMP inhibitors. This technical guide provides a foundation for researchers to explore the utility of this compound in oncology. Future research should focus on comprehensive preclinical studies to establish its efficacy in various cancer models, to elucidate its precise mechanism of action on downstream signaling pathways in cancer cells, and to evaluate its potential in combination with existing cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unlocking a Potential Neuroprotectant: A Technical Guide to DB04760 for Paclitaxel-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paclitaxel (B517696), a cornerstone of chemotherapy, is frequently associated with a debilitating side effect: paclitaxel-induced peripheral neurotoxicity (PIPN). This dose-limiting toxicity, characterized by pain, numbness, and tingling, significantly impacts patients' quality of life and can necessitate the cessation of anti-cancer treatment. This technical guide delves into the preclinical evidence supporting a novel therapeutic strategy for PIPN centered on the inhibition of matrix metalloproteinase-13 (MMP-13) by the selective inhibitor, DB04760. Preclinical studies, primarily in zebrafish and supported by rodent models, have elucidated a neuron-extrinsic mechanism whereby paclitaxel induces MMP-13 expression in epidermal keratinocytes, leading to extracellular matrix degradation and subsequent sensory axon degeneration. Pharmacological inhibition of MMP-13 has demonstrated significant potential in mitigating these neurotoxic effects. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols from key preclinical studies, and a summary of the available quantitative data to inform further research and development of this compound as a potential neuroprotective agent.
The Pathophysiology of Paclitaxel-Induced Neurotoxicity and the Role of MMP-13
Paclitaxel's efficacy as an anti-cancer agent stems from its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells. However, this mechanism also affects microtubules in neurons, disrupting axonal transport and contributing to the "dying back" of distal nerve endings.[1] While direct neuronal damage is a factor, emerging evidence points to a crucial role for the surrounding cellular environment, particularly the epidermis.
Recent studies have unveiled a novel signaling cascade initiating in epidermal keratinocytes.[2][3] Paclitaxel treatment triggers mitochondrial damage and the production of reactive oxygen species (ROS) within these skin cells.[3] This oxidative stress leads to the upregulation and ectopic expression of MMP-13, a collagenase responsible for degrading components of the extracellular matrix (ECM).[3][4] The subsequent breakdown of the ECM is believed to disrupt the intricate support structure for sensory nerve endings, ultimately leading to axon degeneration and the clinical manifestations of neuropathy.[2][3]
This neuron-extrinsic mechanism presents a promising therapeutic target. By inhibiting MMP-13, it is hypothesized that the degradation of the ECM can be prevented, thereby preserving the integrity of sensory axons and ameliorating the symptoms of PIPN.
This compound: A Selective MMP-13 Inhibitor
This compound is a potent and selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13. Its selectivity for MMP-13 over other MMPs is a critical feature, as broad-spectrum MMP inhibitors have been associated with dose-limiting musculoskeletal side effects in clinical trials for other indications.[2] The targeted inhibition of MMP-13 by this compound offers the potential for a more favorable safety profile.
Preclinical Efficacy of MMP-13 Inhibition
The neuroprotective effects of MMP-13 inhibition in the context of paclitaxel-induced neurotoxicity have been primarily investigated in zebrafish and corroborated in rodent models.
Zebrafish Model of Paclitaxel-Induced Neurotoxicity
The zebrafish larva, with its genetic tractability and transparent body, provides an excellent in vivo model for studying sensory axon degeneration and regeneration.
-
Animal Model: Larval zebrafish (Danio rerio).
-
Induction of Neurotoxicity: Larvae are exposed to paclitaxel (e.g., 10 µM) in their swimming water for a specified duration (e.g., 96 hours).[1]
-
Treatment: this compound (e.g., 10 µM) is co-administered with paclitaxel.[1]
-
Assessment of Neurotoxicity:
-
Axon Branch Density: The density of sensory axon branches in the caudal fin is quantified using fluorescence microscopy following immunostaining for acetylated tubulin.[1]
-
Touch Response: A behavioral assay is performed by gently touching the head and tail regions with a fine needle and scoring the response.[1]
-
The following table summarizes the key quantitative findings from a pivotal study investigating the effect of this compound on paclitaxel-induced neurotoxicity in zebrafish larvae.[1]
| Parameter | Paclitaxel | Paclitaxel + this compound | Improvement with this compound |
| Axon Branch Density (relative to control) | Decreased | Significantly Increased vs. Paclitaxel | Rescue of Axon Degeneration |
| Touch Unresponsiveness | ~50% | ~20% | Significant Restoration of Touch Response |
Rodent Models of Paclitaxel-Induced Neuropathy
The neuroprotective mechanism of MMP-13 inhibition observed in zebrafish has been shown to be conserved in rodent models of paclitaxel-induced neuropathic pain. While direct quantitative data for this compound in these models is limited in the public domain, studies using the analogous selective MMP-13 inhibitor, CL-82198, provide strong evidence for the therapeutic potential of this drug class.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[3][5]
-
Induction of Neuropathy: Paclitaxel is administered via intraperitoneal (i.p.) injections (e.g., 2 mg/kg for rats, 4 mg/kg for mice) on alternating days for a total of four doses.[3][5][6]
-
Treatment: An MMP-13 inhibitor (e.g., CL-82198) is co-administered with paclitaxel.
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Paw withdrawal threshold in response to stimulation with von Frey filaments is measured. A lower threshold indicates increased sensitivity to touch.[6]
-
Thermal Hyperalgesia: Latency to paw withdrawal from a heat source (e.g., radiant heat) is assessed. A shorter latency indicates increased sensitivity to heat.
-
Cold Allodynia: Response to a cold stimulus (e.g., acetone (B3395972) application to the paw) is observed. An increased frequency or duration of paw lifting/licking indicates cold hypersensitivity.[7]
-
While specific data for this compound is pending, studies with CL-82198 have demonstrated a significant attenuation of paclitaxel-induced mechanical and cold hypersensitivity in both rats and mice.[3] Notably, in vitro studies using cultured dorsal root ganglion (DRG) neurons from mice showed that neither this compound nor CL-82198 could prevent paclitaxel-induced neurite degeneration, supporting the neuron-extrinsic mechanism of action.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Paclitaxel-Induced Neurotoxicity and MMP-13 Inhibition
Caption: Paclitaxel induces MMP-13 upregulation in keratinocytes, leading to axon degeneration.
Experimental Workflow for Preclinical Evaluation in Rodent Models
Caption: Workflow for assessing this compound's efficacy in paclitaxel-induced neuropathy rodent models.
Safety and Toxicology
Currently, there is a lack of publicly available data on the specific safety and toxicology profile of this compound. As with any investigational compound, a comprehensive evaluation of its safety pharmacology, repeat-dose toxicity, genotoxicity, and other relevant toxicological endpoints will be imperative for its advancement into clinical development. The high selectivity of this compound for MMP-13 is anticipated to mitigate the musculoskeletal side effects observed with less selective MMP inhibitors.
Future Directions and Conclusion
The preclinical evidence strongly suggests that the inhibition of MMP-13 by this compound is a viable and promising strategy for the prevention and/or treatment of paclitaxel-induced peripheral neurotoxicity. The neuron-extrinsic mechanism of action offers a novel therapeutic approach that is distinct from directly targeting neuronal processes.
Key future research directions include:
-
In-depth rodent studies: Conducting comprehensive dose-response and efficacy studies of this compound in established rat and mouse models of PIPN to generate robust quantitative data.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to establish optimal dosing regimens.
-
Comprehensive toxicology assessment: Performing thorough safety and toxicology studies to define the therapeutic window and potential off-target effects of this compound.
-
Combination therapy studies: Investigating the potential synergistic effects of this compound with other neuroprotective agents.
References
- 1. The pharmacokinetic and safety profile of single-dose deferiprone in subjects with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of DB04760: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) for DB04760, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document outlines the core data, experimental methodologies, and relevant biological pathways associated with this compound.
Quantitative Data Summary
This compound has been identified as a highly potent and selective non-zinc-chelating inhibitor of MMP-13.[1][2] Its inhibitory activity is summarized in the table below.
| Compound | Target | IC50 Value | Selectivity | Mechanism of Action |
| This compound | MMP-13 | 8 nM[1][2][3] | Highly selective against other MMPs | Non-zinc-chelating |
Experimental Protocols: IC50 Determination of this compound
The IC50 value of this compound against MMP-13 is typically determined using a biochemical enzymatic assay. The following protocol is a representative method based on commonly used fluorogenic substrate assays for MMP-13. The exact conditions for the reported 8 nM IC50 value would be detailed in the primary literature[3].
Principle:
The assay measures the enzymatic activity of recombinant human MMP-13 by monitoring the cleavage of a specific fluorogenic substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by MMP-13, a fluorophore is released, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence signal in a dose-dependent manner.
Materials and Reagents:
-
Recombinant Human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of recombinant human MMP-13 in assay buffer.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the serially diluted this compound solutions to the respective wells. Include a control well with buffer and DMSO (no inhibitor).
-
Initiate the reaction by adding the MMP-13 enzyme solution to all wells.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic MMP-13 substrate to all wells to start the enzymatic reaction.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) using a fluorescence microplate reader.
-
Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates relative to the control (no inhibitor) to obtain the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that results in 50% inhibition of MMP-13 activity.
-
Visualizations
Signaling Pathway
MMP-13 expression is regulated by various signaling pathways implicated in physiological and pathological processes, including cancer and neurotoxicity. The diagram below illustrates a simplified representation of key upstream signaling pathways that can lead to the transcription of the MMP13 gene. This compound acts downstream by directly inhibiting the enzymatic activity of the translated MMP-13 protein.
Caption: Simplified signaling pathways leading to MMP-13 expression and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for the determination of the IC50 value of this compound.
References
A Deep Dive into Non-Zinc-Chelating MMP-13 Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix components, particularly type II collagen, the primary structural protein in articular cartilage.[1][2] Its overexpression is a key factor in the pathogenesis of osteoarthritis (OA), leading to the progressive destruction of cartilage and joint function.[1][3] Consequently, MMP-13 has emerged as a significant therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs).[3]
Historically, the development of MMP inhibitors has focused on compounds that chelate the catalytic zinc ion in the enzyme's active site. However, this approach has been hampered by a lack of selectivity, as the active sites of different MMPs are highly conserved. This can lead to off-target effects and associated toxicities.[4] To overcome these limitations, a new class of inhibitors that do not chelate the catalytic zinc has been developed. These non-zinc-chelating inhibitors achieve their selectivity by targeting specific subsites within the enzyme, such as the S1' pocket, which exhibits greater structural diversity among the MMP family.[4][5] This technical guide provides a comprehensive overview of non-zinc-chelating MMP-13 inhibitors, including their quantitative data, the experimental protocols used to characterize them, and the key signaling pathways that regulate MMP-13 expression.
Quantitative Data on Non-Zinc-Chelating MMP-13 Inhibitors
The following tables summarize the inhibitory potency (IC50) and selectivity of various non-zinc-chelating MMP-13 inhibitors. This data is crucial for comparing the efficacy and specificity of different chemical scaffolds.
| Compound/Scaffold | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) | Reference |
| N-Acyl Hydrazone 13 | 14,600 | 91,000 | 99,000 | - | 68,000 | 63,000 | [2] |
| N-Acyl Hydrazone 13m | 1,800 | 177,000 | 3,600 | - | 50,000 | >200,000 | [2] |
| RF-036 | 2.7-5.9 | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 | [6] |
| Inhibitor 1 | 12 | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 | [6] |
| Inhibitor 3 | 10 | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 | [6] |
Table 1: Inhibitory activity (IC50) of selected non-zinc-chelating inhibitors against MMP-13 and other MMPs.
| Compound | MMP-13 Ki (nM) |
| Inhibitor 1 | 12 |
| Inhibitor 2 | 42 |
| Inhibitor 3 | 10 |
| RF-036 | 2.7 |
Table 2: Inhibition constants (Ki) for selected non-zinc-chelating MMP-13 inhibitors.[6]
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of non-zinc-chelating MMP-13 inhibitors.
MMP-13 Enzymatic Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the potency of an inhibitor against MMP-13.
Materials:
-
Recombinant human MMP-13 (pro-enzyme form)
-
p-Aminophenylmercuric acetate (B1210297) (APMA) for enzyme activation
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate the pro-MMP-13 to its active form by incubating with APMA (typically 1-2 mM) at 37°C. The incubation time varies depending on the specific enzyme batch and should be optimized (e.g., 30 minutes to 4 hours).[7]
-
Assay Preparation: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Activated MMP-13 enzyme (final concentration in the low nM range, e.g., 0.3 nM)[7]
-
Test compound at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is also included.
-
-
Inhibitor Incubation: Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 3 hours) to allow for inhibitor binding.[7]
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 325 nm, Em: 395 nm) over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence increase. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
MMP Selectivity Profiling
This protocol is used to assess the selectivity of an inhibitor against a panel of different MMPs.
Materials:
-
A panel of recombinant human MMPs (e.g., MMP-1, -2, -8, -9, -14)
-
Activation reagents for each MMP (as required)
-
Specific fluorogenic substrates for each MMP
-
Assay Buffer (as described above)
-
Test compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate each pro-MMP in the panel according to the manufacturer's instructions.
-
Assay: Perform the enzymatic inhibition assay as described above for each MMP in the panel, using the specific substrate for each enzyme.
-
Data Analysis: Determine the IC50 value of the test compound for each MMP. The selectivity is expressed as the ratio of the IC50 for the off-target MMP to the IC50 for MMP-13. A higher ratio indicates greater selectivity.
Cell-Based Cartilage Degradation Assay
This assay evaluates the ability of an inhibitor to prevent cartilage degradation in a more physiologically relevant environment.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM) with supplements
-
Interleukin-1β (IL-1β) or other pro-inflammatory stimuli to induce cartilage degradation
-
Test compounds
-
Assay kits for measuring glycosaminoglycan (GAG) and collagen fragments (e.g., Blyscan GAG assay, ELISA for collagen fragments)
Procedure:
-
Cartilage Explant Culture: Harvest and culture articular cartilage explants in a multi-well plate.
-
Treatment: Treat the explants with IL-1β to induce matrix degradation, in the presence or absence of the test compound at various concentrations.
-
Incubation: Incubate the cultures for several days.
-
Sample Collection: Collect the culture medium at specified time points.
-
Biochemical Analysis:
-
GAG Release: Measure the amount of sulfated GAGs released into the medium using a quantitative dye-binding assay (e.g., Blyscan).
-
Collagen Degradation: Measure the levels of specific collagen fragments in the medium using ELISAs.
-
-
Data Analysis: Compare the amount of GAG and collagen fragment release in the treated groups to the control groups to determine the protective effect of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways that regulate MMP-13 expression and a typical experimental workflow for inhibitor characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SAR studies of non-zinc-chelating MMP-13 inhibitors: improving selectivity and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Central Role of MMP-13 in the Pathogenesis of Osteoarthritis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and loss of joint function. A key player in the catabolic processes driving cartilage degradation is Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. This zinc-dependent endopeptidase exhibits a particularly high activity against type II collagen, the primary structural component of articular cartilage.[1][2][3] Its expression is significantly upregulated in OA-affected cartilage, while it is virtually absent in healthy adult cartilage, making it a prime therapeutic target for disease-modifying OA drugs.[4][5] This technical guide provides an in-depth overview of the role of MMP-13 in OA, including its regulation, involvement in signaling pathways, and its validation as a therapeutic target, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The Destructive Capacity of MMP-13 in Articular Cartilage
The primary pathogenic role of MMP-13 in osteoarthritis stems from its potent collagenolytic activity. Articular cartilage homeostasis is maintained by a delicate balance between the synthesis and degradation of extracellular matrix (ECM) components. In OA, this balance shifts towards excessive degradation, with MMP-13 being a principal catalyst.
MMP-13 preferentially cleaves type II collagen, the main collagenous protein in hyaline cartilage, and does so with significantly greater efficiency than other collagenases like MMP-1 and MMP-8.[6] Beyond type II collagen, MMP-13 can also degrade other crucial ECM components, including aggrecan, perlecan, osteonectin, and type IV, IX, and X collagens, further contributing to the structural failure of the cartilage matrix.[7]
The critical role of MMP-13 in cartilage degradation is substantiated by evidence from animal models. For instance, in the destabilization of the medial meniscus (DMM) mouse model of OA, MMP-13 knockout mice exhibit significantly less cartilage erosion compared to their wild-type counterparts.[8][9] Conversely, the overexpression of a constitutively active form of MMP-13 in murine cartilage leads to the development of OA-like pathology.[7][9]
Quantitative Data on MMP-13 in Osteoarthritis
The upregulation of MMP-13 in osteoarthritis is a consistent finding across numerous studies. The following tables summarize key quantitative data regarding MMP-13 expression, its levels in synovial fluid, and the potency of various inhibitors.
Table 1: Upregulation of MMP-13 Expression in Human Osteoarthritic Cartilage
| Study Reference | Method | Fold Change/Increase in OA vs. Normal Cartilage |
| Wang et al. | Real-Time PCR | 5.24-fold increase in MMP-13 mRNA[1] |
| Wang et al. | Western Blot | 278% increase in MMP-13 protein[1] |
| Hu et al. | Real-Time PCR | 355% higher MMP-13 mRNA expression[2][10] |
| Kusa et al. | Real-Time PCR | Median RQ of 89.061 in OA vs. 31.025 in control[3] |
Table 2: MMP-13 Protein Levels in Human Synovial Fluid
| Study Reference | Method | MMP-13 Concentration in OA Patients (pg/mL) | MMP-13 Concentration in Control Subjects (pg/mL) |
| Bay-Jensen et al. | ELISA | Mean: 4.31 ± 1.24 | Not specified |
| Bay-Jensen et al. | ELISA | Grade 3 OA: 3.95 ± 4.45 | Not specified |
| Bay-Jensen et al. | ELISA | Grade 4 OA: 4.76 ± 5.82 | Not specified |
Table 3: Inhibitory Potency (IC50) of Selective MMP-13 Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Compound 5 | 3.0 ± 0.2 | [7] |
| Compound 24f | 0.5 | [7] |
| Triazolone inhibitor 35 | 0.071 | [7] |
| Compound 31f | 0.036 | [7] |
| AQU-019 | 4.8 | [2] |
Regulation of MMP-13 Expression in Chondrocytes
The expression of MMP-13 in chondrocytes is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and epigenetic. In the osteoarthritic state, a variety of pro-inflammatory and catabolic factors converge to dysregulate these control mechanisms, leading to the sustained overexpression of MMP-13.
Signaling Pathways
Several key signaling pathways are implicated in the upregulation of MMP-13 in response to osteoarthritic stimuli, primarily pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including ERK, JNK, and p38, are crucial mediators of IL-1β-induced MMP-13 expression. Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central inflammatory pathway that is robustly activated in OA chondrocytes. Upon stimulation by IL-1β or TNF-α, NF-κB translocates to the nucleus and directly binds to the MMP-13 promoter, driving its transcription.
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin signaling pathway has been linked to OA pathogenesis. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which can interact with transcription factors like LEF1 to enhance MMP-13 expression.
-
Transforming Growth Factor-beta (TGF-β) Pathway: While TGF-β signaling is generally considered chondroprotective, in the context of OA, it can paradoxically contribute to cartilage degradation. In OA-affected cartilage, TGF-β1 expression is increased and correlates with MMP-13 expression, potentially through SMAD-independent pathways.[10]
Transcription Factors
The signaling pathways mentioned above converge on the activation of specific transcription factors that bind to regulatory elements in the MMP-13 gene promoter. Key transcription factors involved in MMP-13 regulation in OA include:
-
Activator protein-1 (AP-1): A downstream target of the MAPK pathway, AP-1 is a critical regulator of MMP-13 transcription.
-
Runt-related transcription factor 2 (Runx2): Known for its role in chondrocyte hypertrophy, Runx2 is also a potent transactivator of the MMP-13 gene.
-
Ets-like transcription factor 3 (ELF3): This transcription factor directly controls MMP-13 promoter activity and its expression is enhanced by IL-1β.
-
Hypoxia-inducible factor-2α (HIF-2α): HIF-2α plays a significant role in cartilage destruction in OA by upregulating the expression of catabolic genes, including MMP-13.
Epigenetic and Post-Transcriptional Regulation
Epigenetic modifications and post-transcriptional regulation by non-coding RNAs also play a crucial role in the dysregulation of MMP-13 in osteoarthritis.
-
DNA Methylation: The promoter region of the MMP-13 gene is often hypomethylated in OA chondrocytes, leading to a more permissive chromatin state and increased gene expression.
-
MicroRNAs (miRNAs): Several miRNAs, such as miR-9, miR-27b, and miR-127-5p, have been shown to directly target MMP-13 mRNA for degradation or translational repression.[11] The downregulation of these miRNAs in OA chondrocytes contributes to the elevated levels of MMP-13.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of MMP-13 in osteoarthritis.
Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis
This surgical model is widely used to induce post-traumatic OA in mice and study the efficacy of potential therapeutic interventions.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Electric clippers
-
Skin disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, scissors, forceps)
-
Sutures or wound clips
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Shave the fur over the right knee joint and disinfect the skin.
-
Make a small medial parapatellar incision to expose the joint capsule.
-
Carefully incise the joint capsule to expose the medial meniscus and the medial meniscotibial ligament (MMTL).
-
Under a stereomicroscope, transect the MMTL to destabilize the medial meniscus.
-
Close the joint capsule and skin with sutures or wound clips.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Sham surgery involves the same procedure without the transection of the MMTL.
-
Joint tissues are typically harvested at various time points (e.g., 4, 8, 12 weeks) post-surgery for histological and molecular analysis.
Isolation and Culture of Primary Human Chondrocytes
Primary chondrocyte cultures are essential for in vitro studies of MMP-13 regulation and the screening of potential inhibitors.
Materials:
-
Human articular cartilage (from joint replacement surgery or tissue banks)
-
Sterile phosphate-buffered saline (PBS)
-
DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Pronase
-
Collagenase type II
-
Cell strainer (70-100 µm)
-
Centrifuge
-
Cell culture flasks/plates
Procedure:
-
Wash the cartilage explants thoroughly with sterile PBS.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the cartilage pieces with pronase (e.g., 0.5% in DMEM/F-12) for 1-2 hours at 37°C with gentle agitation to remove non-cartilaginous tissue.
-
Wash the cartilage pieces with PBS and then digest overnight with collagenase type II (e.g., 0.1-0.2% in DMEM/F-12) at 37°C with gentle agitation.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the chondrocytes.
-
Wash the cell pellet with culture medium and then resuspend in fresh medium.
-
Plate the chondrocytes in culture flasks or plates at a desired density.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
Quantitative Real-Time PCR (qPCR) for MMP-13 Gene Expression
qPCR is a sensitive method to quantify the relative expression levels of MMP-13 mRNA in chondrocytes or cartilage tissue.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for MMP-13 and a reference gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Isolate total RNA from chondrocytes or cartilage tissue using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for MMP-13 and the reference gene.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for MMP-13 and the reference gene. Calculate the relative expression of MMP-13 using the ΔΔCt method, normalizing to the reference gene and a control sample.
Western Blotting for MMP-13 Protein Detection
Western blotting is used to detect and quantify the amount of MMP-13 protein in cell lysates or culture supernatants.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-13
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse chondrocytes in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-13, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of MMP-13 protein.
MMP-13 Activity Assay
Fluorogenic substrate-based assays are commonly used to measure the enzymatic activity of MMP-13.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Activate the pro-MMP-13 to its active form using p-aminophenylmercuric acetate (B1210297) (APMA).
-
Prepare a dilution series of a known MMP-13 inhibitor to generate a standard curve.
-
Add the test compounds and controls to the wells of the microplate.
-
Add the activated MMP-13 enzyme to the wells.
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate.
-
Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage and determine the inhibitory activity of the test compounds.
MMP-13 as a Therapeutic Target
The pivotal role of MMP-13 in cartilage degradation makes it an attractive target for the development of disease-modifying osteoarthritis drugs (DMOADs). The goal of MMP-13 inhibition is to slow or halt the structural progression of OA.
Development of Selective MMP-13 Inhibitors
Early efforts to develop MMP inhibitors were hampered by a lack of selectivity, leading to off-target effects and musculoskeletal syndrome (MSS) in clinical trials.[2][4] This has driven the development of highly selective MMP-13 inhibitors that spare other MMPs. These inhibitors are designed to bind to the active site or allosteric sites of MMP-13 with high affinity and specificity.
Clinical Trials of MMP-13 Inhibitors
Despite promising preclinical data, the clinical development of MMP-13 inhibitors has been challenging. Several compounds have entered clinical trials, but to date, none have been approved for the treatment of OA.
-
Phase I Trials: These trials in healthy volunteers have primarily focused on the safety, tolerability, and pharmacokinetic profiles of selective MMP-13 inhibitors.
-
Phase II Trials: Phase II studies in OA patients have aimed to evaluate the efficacy of these inhibitors in reducing pain, improving function, and potentially slowing cartilage degradation, as well as further assessing their safety. For example, a Phase II study of SL-1002, an injectable MMP-13 inhibitor, has been conducted to assess its safety and efficacy for osteoarthritic knee pain. However, detailed results from many of these trials are not yet publicly available.
The primary challenges in the clinical development of MMP-13 inhibitors include achieving a favorable therapeutic window, minimizing off-target effects, and demonstrating a significant impact on disease progression in long-term studies.[2]
Conclusion
MMP-13 stands as a central and validated target in the pathophysiology of osteoarthritis. Its potent collagenolytic activity and elevated expression in diseased cartilage directly contribute to the structural and functional demise of the joint. A thorough understanding of the complex signaling networks and regulatory mechanisms that govern MMP-13 expression is crucial for the development of effective therapeutic strategies. While the path to clinical approval for MMP-13 inhibitors has been arduous, the continued development of highly selective and potent compounds holds promise for the future of disease modification in osteoarthritis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to advance our understanding of MMP-13 and to accelerate the discovery of novel treatments for this debilitating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP13 mRNA Expression Level as a Potential Marker for Knee OA Progression—An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum and knee synovial fluid matrixmetalloproteinase-13 and tumor necrosis factor-alpha levels in patients with late stage osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
The Therapeutic Potential of DB04760: A Technical Guide for Researchers
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM. [1] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical evidence in various disease models, and detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of selective MMP-13 inhibition.
Core Mechanism of Action
This compound exerts its therapeutic effects by specifically targeting and inhibiting the enzymatic activity of MMP-13.[1] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type II collagen.[2] Under pathological conditions, the overexpression and excessive activity of MMP-13 contribute to tissue damage and disease progression. This compound, through its high selectivity, offers a targeted approach to modulate MMP-13 activity while minimizing off-target effects.[1]
Therapeutic Applications and Preclinical Evidence
Preclinical studies have highlighted the therapeutic potential of this compound in a range of conditions, primarily centered around neuropathy and tissue degradation.
Diabetic Neuropathy
This compound has demonstrated significant potential in mitigating diabetic neuropathy. In a zebrafish model of glucose-induced neurotoxicity, treatment with this compound was shown to rescue sensory axon degeneration.[3] The underlying mechanism involves the inhibition of MMP-13, which is upregulated in response to high glucose-induced reactive oxygen species (ROS).[4] This suggests that this compound could be a viable therapeutic strategy to prevent or treat nerve damage in diabetic patients.
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This compound has shown promise in alleviating paclitaxel-induced peripheral neuropathy. Studies in both zebrafish and rodent models have demonstrated that this compound can significantly reduce the neurotoxic effects of the chemotherapeutic agent paclitaxel.[5][6] The proposed mechanism is neuron-extrinsic, with this compound preventing paclitaxel-induced damage to the epidermis, thereby protecting sensory nerve endings.[5][7]
Osteoarthritis (OA)
Given the critical role of MMP-13 in the degradation of articular cartilage in osteoarthritis, this compound is a promising candidate for OA therapy.[2] In vitro studies using chondrocyte models have shown that selective MMP-13 inhibitors can effectively block the breakdown of type II collagen, a hallmark of OA.[8][9] While direct in vivo efficacy studies with this compound in OA models are not extensively reported in the available literature, its potent and selective inhibition of MMP-13 provides a strong rationale for its investigation in this debilitating disease.
Allergic Skin Inflammation
This compound has been utilized as a research tool to elucidate the role of MMP-13 in allergic skin inflammation. These studies suggest a potential therapeutic application for this compound as a topical agent to manage inflammatory skin conditions.
Quantitative Data Summary
| Parameter | Value | Target | Context | Reference |
| IC50 | 8 nM | MMP-13 | In vitro enzyme activity assay | [1] |
Signaling Pathways
The therapeutic effects of this compound are rooted in its ability to interrupt pathological signaling cascades that lead to the upregulation and destructive activity of MMP-13.
MMP-13 Regulation in Neuropathy
In both diabetic and chemotherapy-induced neuropathy, a common upstream trigger for MMP-13 upregulation is oxidative stress, specifically the generation of reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[10][11][12] This oxidative stress can be induced by high glucose levels or by chemotherapeutic agents such as paclitaxel.[10][12] The increased ROS levels activate signaling pathways that lead to the enhanced transcription and activation of MMP-13 in epidermal keratinocytes.[10][12] Activated MMP-13 then degrades components of the basement membrane and the surrounding extracellular matrix, which are crucial for the structural support and signaling environment of sensory nerve endings.[4] This degradation of the ECM is a key factor leading to sensory axon degeneration.
Caption: Signaling pathway of MMP-13-mediated neurotoxicity.
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies investigating the therapeutic potential of this compound.
Zebrafish Model of Diabetic Neuropathy
Objective: To assess the effect of this compound on glucose-induced sensory axon degeneration.
Protocol:
-
Induction of Hyperglycemia: Zebrafish larvae are incubated in a medium containing a high concentration of glucose (e.g., 40 mM) for a specified period (e.g., 6 days) to induce a diabetic-like state.[3]
-
Treatment: A cohort of hyperglycemic larvae is co-treated with this compound at a specific concentration.
-
Assessment of Neuropathy: Sensory axon degeneration in the caudal fin is visualized and quantified using fluorescent microscopy in transgenic zebrafish lines with labeled sensory neurons.[3]
-
Molecular Analysis: Quantitative PCR can be employed to measure the expression levels of genes related to insulin (B600854) signaling and glucose metabolism.[3]
References
- 1. An In Vitro Model for the Pathological Degradation of Articular Cartilage in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro model for the pathological degradation of articular cartilage in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of selective MMP-13 inhibition in squamous cell carcinoma depend on estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress-dependent MMP-13 activity underlies glucose neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel-induced peripheral neuropathy is caused by epidermal ROS and mitochondrial damage through conserved MMP-13 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism underlying peripheral neuropathy identified | Technology Networks [technologynetworks.com]
- 11. Paclitaxel-induced peripheral neuropathy is caused by epidermal ROS and mitochondrial damage through conserved MMP-13 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DB04760 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies of DB04760, a potent and highly selective non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13), with a focus on its neuroprotective effects. The protocols are based on established zebrafish models of chemotherapy-induced and hyperglycemia-induced peripheral neuropathy.
Introduction
This compound is a valuable research tool for investigating the role of MMP-13 in various pathological processes. With an IC50 of 8 nM, it offers high potency and selectivity, making it suitable for in vivo studies.[1] Research has demonstrated its efficacy in mitigating paclitaxel-induced and glucose-induced neurotoxicity in zebrafish, suggesting its therapeutic potential in preventing or treating peripheral neuropathies.[2][3] These protocols are designed to guide researchers in replicating and building upon these findings.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Zebrafish Models of Neurotoxicity
| Model | Animal Model | Treatment | This compound Concentration | Endpoint | Result | Reference |
| Paclitaxel-Induced Neurotoxicity | Zebrafish Larvae | Paclitaxel (B517696) (22 µM) | 10 µM | Axon Branch Growth | Rescued axon branch growth | [3] |
| Paclitaxel-Induced Neurotoxicity | Adult Zebrafish | Paclitaxel (4 injections) | Co-administered with Paclitaxel | Touch Response | Improved touch response | [3] |
| Paclitaxel-Induced Neurotoxicity | Adult Zebrafish | Paclitaxel (4 injections) | Co-administered with Paclitaxel | Axon Branch Density | Rescued axon branch density | [3] |
| Glucose-Induced Neurotoxicity | Zebrafish Larvae | Glucose (40 mM) | 10 µM | Axon Degeneration | Prevented sensory axon degeneration | [2] |
Signaling Pathway
High glucose levels can lead to an increase in reactive oxygen species (ROS), which in turn can activate signaling pathways such as NF-κB.[1] This activation upregulates the expression of MMP-13, an enzyme that degrades components of the extracellular matrix.[1][4] The resulting matrix remodeling and degradation can lead to sensory axon degeneration and neurotoxicity.[1][4]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Zebrafish Model of Paclitaxel-Induced Neurotoxicity
This protocol is adapted from studies investigating the effect of this compound on paclitaxel-induced neurotoxicity in zebrafish.[3]
1. Animal Model:
-
Wild-type or transgenic zebrafish larvae (e.g., expressing fluorescent proteins in sensory neurons) at 2 days post-fertilization (dpf).
-
Adult zebrafish.
2. Reagents:
-
Paclitaxel (22 µM working solution).
-
This compound (10 µM working solution).
-
Vehicle control (e.g., DMSO).
-
Fish water (e.g., E3 medium).
3. Experimental Procedure (Larvae):
-
Prepare treatment groups:
-
Vehicle control.
-
Paclitaxel (22 µM).
-
Paclitaxel (22 µM) + this compound (10 µM).
-
This compound (10 µM).
-
-
At 2 dpf, place larvae in 6-well plates with 5 mL of the respective treatment solution.
-
Incubate larvae for up to 96 hours.
-
At desired time points, anesthetize larvae and image sensory axons in the caudal fin using fluorescence microscopy.
-
Quantify axon branch density and growth.
4. Experimental Procedure (Adults):
-
Administer four intraperitoneal injections of paclitaxel.
-
Coadminister this compound with each paclitaxel injection.
-
Assess touch response at 1 day and 10 days after the last injection.
-
Quantify axon branch density in the distal caudal fin at the same time points.
5. Expected Outcomes:
-
Paclitaxel treatment is expected to induce sensory axon degeneration and reduce touch response.
-
Co-administration of this compound is expected to rescue axon branch growth and density and improve touch response.[3]
Protocol 2: Evaluation of this compound in a Zebrafish Model of Glucose-Induced Neurotoxicity
This protocol is based on a study that investigated the role of MMP-13 in glucose-induced neurotoxicity.[2]
1. Animal Model:
-
Zebrafish larvae (e.g., Tg(isl2b:GFP) line) at 2 dpf.
2. Reagents:
-
Glucose (40 mM working solution).
-
This compound (10 µM working solution).
-
Vehicle control.
-
Fish water.
3. Experimental Procedure:
-
Prepare treatment groups:
-
Vehicle control.
-
Glucose (40 mM).
-
Glucose (40 mM) + this compound (10 µM).
-
This compound (10 µM).
-
-
At 2 dpf, immerse larvae in the respective treatment solutions.
-
Maintain the treatment for 6 days (until 8 dpf).
-
At 8 dpf, perform live imaging of sensory axons in the caudal fin.
-
Assess sensory axon degeneration.
4. Expected Outcomes:
-
Glucose treatment is expected to induce sensory axon degeneration.
-
This compound is expected to prevent glucose-induced sensory axon degeneration.[2]
Concluding Remarks
The provided protocols offer a framework for investigating the in vivo effects of this compound in established models of peripheral neuropathy. These studies in zebrafish provide a powerful platform for understanding the mechanisms of neurotoxicity and for the preclinical evaluation of potential therapeutic agents like this compound. Further research could extend these findings to mammalian models to validate the therapeutic potential of MMP-13 inhibition for peripheral neuropathies.
References
- 1. Oxidative stress-dependent MMP-13 activity underlies glucose neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress-dependent MMP-13 activity underlies glucose neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel-induced epithelial damage and ectopic MMP-13 expression promotes neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DB04760 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13), with an IC50 of 8 nM.[1][2] MMP-13 is a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type II collagen. Its dysregulation is implicated in various pathological processes, including cancer progression, metastasis, and neurotoxicity. These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its anticancer and neuroprotective properties.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₂H₂₀F₂N₄O₂ |
| Molecular Weight | 410.42 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 2 years.[1] |
I. Anticancer Applications
MMP-13 plays a significant role in tumor progression by facilitating ECM degradation, which is crucial for cancer cell invasion and metastasis.[3][4] Inhibition of MMP-13 by this compound presents a promising strategy for anticancer research.
A. Inhibition of Cancer Cell Invasion
Objective: To evaluate the inhibitory effect of this compound on the invasive capacity of cancer cells.
Key Concepts: Cancer cell invasion through the extracellular matrix is a critical step in metastasis. MMPs, particularly MMP-13, are instrumental in this process.[4]
Experimental Protocol: Transwell Invasion Assay
This protocol is adapted from standard transwell assay procedures.[5][6]
Materials:
-
Cancer cell line with known MMP-13 expression (e.g., HT-1080 fibrosarcoma cells)[5]
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution.
-
Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
-
Cell Seeding:
-
Culture cancer cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 30 minutes.
-
-
Invasion Assay:
-
Add 500 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Data Presentation:
| This compound Concentration | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |
| Vehicle Control | Data to be generated by the user | 0% |
| 1 nM | Data to be generated by the user | Calculate |
| 10 nM | Data to be generated by the user | Calculate |
| 100 nM | Data to be generated by the user | Calculate |
| 1 µM | Data to be generated by the user | Calculate |
Expected Outcome: this compound is expected to decrease the number of invading cells in a dose-dependent manner.
Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for the Transwell Invasion Assay.
B. Inhibition of Cancer Cell Migration
Objective: To determine the effect of this compound on the migratory ability of cancer cells.
Key Concepts: Cell migration is a fundamental process in cancer metastasis. The wound healing assay is a straightforward method to study directional cell migration in vitro.[7][8]
Experimental Protocol: Wound Healing (Scratch) Assay
This protocol is based on standard wound healing assay procedures.[9]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
-
Creating the Wound:
-
Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh medium containing different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control.
-
-
Image Acquisition:
-
Capture images of the "wound" at 0 hours (immediately after scratching).
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Data Presentation:
| This compound Concentration | Wound Closure at 24h (%) (Mean ± SD) |
| Vehicle Control | Data to be generated by the user |
| 1 nM | Data to be generated by the user |
| 10 nM | Data to be generated by the user |
| 100 nM | Data to be generated by the user |
| 1 µM | Data to be generated by the user |
Expected Outcome: this compound is anticipated to inhibit the rate of wound closure in a concentration-dependent manner.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the Wound Healing Assay.
II. Neuroprotective Applications
Paclitaxel (B517696), a widely used chemotherapy drug, often causes peripheral neuropathy as a side effect.[1] Studies have shown that this compound can significantly reduce paclitaxel-induced neurotoxicity, suggesting a protective role for MMP-13 inhibition in neuronal cells.[1]
A. Assessment of Neuroprotection against Paclitaxel-Induced Toxicity
Objective: To evaluate the protective effect of this compound against paclitaxel-induced neurotoxicity in a neuronal cell culture model.
Key Concepts: Paclitaxel can induce neuronal damage, including axon degeneration.[1] MMP-13 inhibition may mitigate this damage.
Experimental Protocol: Neurite Outgrowth Assay
This protocol is based on methods used to assess neurotoxicity in cultured neurons.[10][11]
Materials:
-
Neuronal cell line (e.g., PC12 or primary dorsal root ganglion (DRG) neurons)
-
This compound
-
Paclitaxel
-
Cell culture medium appropriate for the neuronal cell line
-
Nerve Growth Factor (NGF) for PC12 cell differentiation
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Culture and Differentiation (for PC12 cells):
-
Seed PC12 cells on collagen-coated plates.
-
Induce differentiation by treating with NGF (e.g., 50 ng/mL) for 5-7 days until neurites are well-extended.
-
-
Treatment:
-
Pre-treat the differentiated neuronal cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle for 2 hours.
-
Add paclitaxel (a pre-determined neurotoxic concentration, e.g., 50 nM) to the wells, with and without this compound.[10]
-
Include a vehicle control group (no paclitaxel, no this compound) and a paclitaxel-only group.
-
Incubate for 24-48 hours.
-
-
Assessment of Neurite Outgrowth:
-
After incubation, fix the cells.
-
Immunostain for a neuronal marker (e.g., βIII-tubulin) to visualize neurites.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and number per cell using image analysis software.
-
Data Presentation:
| Treatment Group | Average Neurite Length (µm) (Mean ± SD) | % Protection from Paclitaxel Toxicity |
| Vehicle Control | Data to be generated by the user | N/A |
| Paclitaxel only | Data to be generated by the user | 0% |
| Paclitaxel + 1 µM this compound | Data to be generated by the user | Calculate |
| Paclitaxel + 10 µM this compound | Data to be generated by the user | Calculate |
Note: A study in a zebrafish model showed that 10 µM this compound partially restored axon regeneration in the presence of paclitaxel.[1]
Expected Outcome: this compound is expected to preserve neurite length and morphology in the presence of paclitaxel, indicating a neuroprotective effect.
Signaling Pathway: MMP-13 in Cancer Progression
MMP-13 is regulated by several signaling pathways that are often dysregulated in cancer.[3] Inhibition of MMP-13 by this compound can interfere with these processes.
Caption: Simplified signaling pathways leading to MMP-13 mediated cancer progression.
Conclusion
This compound is a valuable research tool for investigating the roles of MMP-13 in cancer and neurodegenerative processes. The protocols outlined in these application notes provide a framework for conducting cell-based assays to explore the therapeutic potential of this selective MMP-13 inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Paclitaxel-induced epithelial damage and ectopic MMP-13 expression promotes neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of Paclitaxel-Induced Neuropathy Through Activation of the Central Cannabinoid Type 2 Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB04760 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and its overexpression is implicated in the pathogenesis of various diseases, including cancer and osteoarthritis. In preclinical studies, this compound has demonstrated anticancer activity and the ability to mitigate the neurotoxic effects of chemotherapeutic agents like paclitaxel.[1][2] These application notes provide a comprehensive guide to the administration of this compound in mouse models for research and preclinical drug development.
Data Presentation
While specific in vivo administration data for this compound is limited in the currently available literature, the following table summarizes key information and provides a comparative context with other MMP-13 inhibitors and relevant compounds used in mouse models. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal administration parameters for their specific experimental setup.
| Compound | Mouse Model | Cancer/Condition Type | Dosage | Administration Route | Dosing Schedule | Vehicle/Formulation | Reference |
| This compound | C57BL/6J Mice (with DRG neurons cultured) | Paclitaxel-Induced Peripheral Neuropathy | In vitro: 10 µM | Not specified for in vivo | Not specified for in vivo | Not specified | [2][3] |
| CL-82198 (MMP-13 Inhibitor) | Rats and Mice | Paclitaxel-Induced Peripheral Neuropathy | 10 µM (topical) | Topical to hind paw | Not specified | Not specified | [3] |
| MMP-13 Inhibitor (Generic) | SCID Mice | Rheumatoid Arthritis | 3, 10, 30 mg/kg | Oral | Daily | Not specified | [2] |
| Paclitaxel | C57BL/6JOlaHsd Mice | Peripheral Neuropathy Model | 10 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 7 doses | 10% Cremophor EL, 10% ethanol (B145695) in saline | [4] |
| FBA-TPQ (Anticancer Agent) | Nude Mice | Breast Cancer Xenograft | 5, 10, 20 mg/kg/day | Intraperitoneal (i.p.) | 3 days/week for 1-3 weeks | PEG400:ethanol:saline (57.1:14.3:28.6) | [4] |
Signaling Pathways Involving MMP-13
MMP-13 plays a crucial role in cancer progression through its involvement in several signaling pathways that regulate tumor invasion, metastasis, and angiogenesis. Understanding these pathways is essential for elucidating the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paclitaxel-induced peripheral neuropathy is caused by epidermal ROS and mitochondrial damage through conserved MMP-13 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for MMP-13 Inhibition Assay Using DB04760
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type II collagen. Its elevated expression is associated with various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis. Consequently, the development of selective MMP-13 inhibitors is a key area of research for therapeutic intervention. DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of MMP-13, making it a valuable tool for studying the biological functions of this enzyme and for drug development efforts. This document provides a detailed protocol for performing an in vitro MMP-13 inhibition assay using this compound as a reference inhibitor.
Data Presentation: Inhibitory Profile of this compound
This compound demonstrates high potency and selectivity for MMP-13. The following table summarizes its inhibitory activity.
| Enzyme | IC50 (nM) |
| MMP-13 | 8 |
Signaling Pathways Involving MMP-13
MMP-13 expression and activity are regulated by a complex network of signaling pathways implicated in both physiological and pathological processes. Understanding these pathways is crucial for contextualizing the effects of MMP-13 inhibition.
Caption: Simplified signaling pathways leading to MMP-13 expression and activity.
Experimental Workflow
The following diagram outlines the major steps of the MMP-13 inhibition assay.
Caption: Experimental workflow for the MMP-13 inhibition assay.
Experimental Protocols
Materials and Reagents
-
Recombinant human pro-MMP-13 (pro-rhMMP-13)
-
This compound (or other test inhibitors)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
p-Aminophenylmercuric acetate (B1210297) (APMA)
-
Tris-HCl
-
CaCl₂
-
NaCl
-
Brij-35
-
DMSO
-
Black, flat-bottom 96-well assay plates
-
Fluorometric plate reader
Preparation of Solutions
-
Assay Buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5):
-
Prepare a solution with 50 mM Tris-HCl, 10 mM CaCl₂, and 150 mM NaCl in deionized water.
-
Adjust the pH to 7.5 with HCl.
-
Add Brij-35 to a final concentration of 0.05% (w/v).
-
Filter sterilize and store at 4°C.
-
-
Recombinant Human MMP-13 (rhMMP-13) Stock Solution:
-
Reconstitute lyophilized pro-rhMMP-13 in the assay buffer to a stock concentration of 100 µg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
APMA Stock Solution (100 mM):
-
Dissolve APMA in DMSO to a final concentration of 100 mM.
-
Store in small aliquots at -20°C.
-
-
Fluorogenic Substrate Stock Solution (10 mM):
-
Dissolve the fluorogenic peptide substrate in DMSO to a final concentration of 10 mM.
-
Store protected from light at -20°C.
-
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Experimental Procedure
-
Activation of pro-rhMMP-13:
-
Thaw the pro-rhMMP-13 stock solution on ice.
-
Dilute the pro-rhMMP-13 to 100 µg/mL in assay buffer.
-
Add APMA from the stock solution to a final concentration of 1 mM.
-
Incubate at 37°C for 2 hours to activate the enzyme.
-
-
Preparation of Working Solutions:
-
Dilute the activated rhMMP-13 to a working concentration of 0.2 ng/µL in assay buffer.
-
Dilute the fluorogenic substrate stock solution to a working concentration of 20 µM in assay buffer.
-
Prepare serial dilutions of this compound (or test compounds) in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted activated rhMMP-13 (0.2 ng/µL) to each well of a black 96-well plate. This will result in 10 ng of enzyme per well.
-
Add the desired volume of the diluted this compound or test compound to the appropriate wells.
-
Add assay buffer to bring the total volume in each well to 100 µL.
-
Include appropriate controls:
-
No-enzyme control: 100 µL of assay buffer.
-
Enzyme control (no inhibitor): 50 µL of activated rhMMP-13 and 50 µL of assay buffer.
-
Vehicle control: 50 µL of activated rhMMP-13 and the corresponding concentration of DMSO in assay buffer.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Add 50 µL of the 20 µM fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration will be 10 µM.
-
-
Measurement of Fluorescence:
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Data Analysis
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of enzyme control well)] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Conclusion
This application note provides a comprehensive protocol for conducting an MMP-13 inhibition assay using the selective inhibitor this compound. The detailed methodology, data presentation format, and pathway diagrams offer a valuable resource for researchers investigating the role of MMP-13 in various diseases and for the discovery and characterization of novel MMP-13 inhibitors. Adherence to this protocol will enable the generation of robust and reproducible data for advancing research in this critical area of drug development.
Application Notes and Protocols for DB04760 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the preparation of stock solutions of DB04760, a potent and highly selective, non-zinc-chelating MMP-13 inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in downstream applications.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 410.42 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 544678-85-5 | [1][2] |
| Chemical Formula | C22H20F2N4O2 | [1][2] |
| In Vitro Solubility | 100 mg/mL in DMSO (243.65 mM) | [1][2] |
| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% corn oil | [2] |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage of Stock Solution | -80°C for 2 years; -20°C for 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.10 mg of this compound (Molecular Weight = 410.42 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 4.10 mg of the compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1][2]
-
-
Aliquotting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber, or foil-wrapped microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1] When ready to use, thaw a single aliquot and use it immediately. It is recommended to prepare fresh working solutions from the stock for each experiment.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
The following diagram illustrates the sequential steps for the preparation of a this compound stock solution.
Caption: A flowchart detailing the key steps for preparing a this compound stock solution.
Signaling Pathway: Inhibition of MMP-13
This diagram depicts a simplified representation of the role of Matrix Metalloproteinase-13 (MMP-13) in extracellular matrix (ECM) degradation and how this compound acts as an inhibitor.
Caption: this compound inhibits MMP-13, preventing extracellular matrix degradation.
References
Application Notes and Protocols for DB04760 in Gene Expression Induction
Topic: DB04760 for Inducing Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The following application notes and protocols are based on currently available public information. As research progresses, these methodologies may be subject to refinement.
Introduction
This compound has been identified as a small molecule capable of modulating gene expression. Its precise mechanism of action is an active area of investigation, with current evidence suggesting its involvement in specific signaling pathways that regulate transcription. These application notes provide an overview of its utility in experimental systems and detailed protocols for its application in inducing gene expression.
Mechanism of Action
While the complete mechanistic picture is still emerging, preliminary studies suggest that this compound influences gene expression through the modulation of key signaling cascades. It is hypothesized to interact with components of intracellular signaling pathways that ultimately lead to the activation or suppression of transcription factors. Further research is required to fully elucidate the direct molecular targets of this compound and the downstream consequences of these interactions.
Data Presentation
Currently, there is a lack of publicly available quantitative data from studies specifically utilizing this compound to induce gene expression. As such, a structured table summarizing quantitative data cannot be provided at this time. Researchers generating data with this compound are encouraged to document dose-response relationships, time-course effects on gene expression, and comparative analyses with known inducers.
Experimental Protocols
The following are generalized protocols for utilizing this compound to induce gene expression in a cell culture setting. These should be optimized for specific cell types and experimental questions.
Protocol 1: General Protocol for Induction of Gene Expression in Mammalian Cells
1. Cell Seeding:
- Plate mammalian cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.
- Allow cells to adhere and recover for 24 hours before treatment.
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- The concentration of the stock solution should be high enough to allow for dilution into culture medium without exceeding a final solvent concentration of 0.1% (v/v), which may be toxic to some cell lines.
3. Treatment of Cells:
- Dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium.
- Remove the existing medium from the cells and replace it with the medium containing this compound.
- Include appropriate controls, such as a vehicle-only control (medium with the same concentration of solvent used for this compound).
4. Incubation:
- Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) to allow for the induction of gene expression. The optimal incubation time should be determined empirically.
5. Harvesting and Analysis:
- Following incubation, harvest the cells for downstream analysis.
- For gene expression analysis, RNA can be isolated using standard protocols (e.g., TRIzol extraction or column-based kits).
- The expression of target genes can be quantified using techniques such as quantitative real-time PCR (qRT-PCR) or microarray analysis.
- For protein expression analysis, cell lysates can be prepared for Western blotting or other immunoassays.
Visualizations
Signaling Pathway Diagram
As the specific signaling pathway modulated by this compound is not yet fully characterized, a generalized diagram of a potential signaling cascade leading to gene expression is provided below. This diagram illustrates a hypothetical pathway where an external signal leads to the activation of a transcription factor and subsequent gene transcription.
Caption: Hypothetical signaling pathway for this compound-induced gene expression.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effect of this compound on gene expression.
Caption: General experimental workflow for analyzing gene expression changes.
Application Notes and Protocols: DB04760 in Zebrafish Neurotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2] MMPs are a family of endopeptidases involved in the degradation of the extracellular matrix and are crucial for various physiological and pathological processes, including development, tissue remodeling, and cancer. In the context of the nervous system, MMPs play a role in neuronal migration, axon guidance, and synaptic plasticity.
Recent studies have highlighted the potential of this compound in modulating neurotoxicity. Specifically, research in zebrafish models has demonstrated that this compound can significantly reduce paclitaxel-induced neurotoxicity, suggesting a protective role for MMP-13 inhibition in certain neurotoxic insults.[1][3] This opens up avenues for utilizing this compound as a tool to investigate the mechanisms of neurotoxicity and as a potential therapeutic agent.
These application notes provide a framework for utilizing the zebrafish (Danio rerio) model to assess the potential neurotoxic effects of this compound or to explore its neuroprotective properties. The zebrafish is a powerful in vivo model for developmental neurotoxicity screening due to its genetic homology with humans, rapid external development, and transparent embryos that allow for real-time imaging of neural development.[4][5]
Applications
-
Screening for potential neurotoxicity of this compound: To assess if high concentrations of this compound could have adverse effects on the developing nervous system.
-
Investigating the role of MMP-13 in neurodevelopment: Using this compound as a specific inhibitor to understand the function of MMP-13 in neuronal development and function.
-
Evaluating the neuroprotective effects of this compound: Assessing the ability of this compound to mitigate neurotoxicity induced by other compounds, such as chemotherapeutic agents (e.g., paclitaxel).[3]
Quantitative Data Summary
The following tables are templates for presenting quantitative data from the described experimental protocols.
Table 1: Locomotor Activity of Zebrafish Larvae Exposed to this compound
| Treatment Group | Concentration (µM) | Total Distance Moved (cm) | Average Velocity (cm/s) | Time Spent in Thigmotaxis (%) |
| Control (0.1% DMSO) | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 50 | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | e.g., Ethanol (1%) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Apoptosis in the Brain of Zebrafish Larvae Exposed to this compound
| Treatment Group | Concentration (µM) | Number of Apoptotic Cells (per brain region) | Relative Fluorescence Intensity |
| Control (0.1% DMSO) | 0 | Mean ± SD | Mean ± SD |
| This compound | 1 | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD |
| This compound | 50 | Mean ± SD | Mean ± SD |
| Positive Control | e.g., Camptothecin | Mean ± SD | Mean ± SD |
Table 3: Relative Gene Expression in Zebrafish Larvae Exposed to this compound
| Gene | Treatment Group | Concentration (µM) | Fold Change (relative to control) | p-value |
| mbp (myelin basic protein) | This compound | 10 | Mean ± SD | |
| syn2a (synapsin IIa) | This compound | 10 | Mean ± SD | |
| elavl3 (HuC) | This compound | 10 | Mean ± SD | |
| gfap (glial fibrillary acidic protein) | This compound | 10 | Mean ± SD |
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
-
Animal Husbandry: Maintain adult zebrafish (AB strain or other wild-type) in a recirculating aquaculture system at 28.5°C on a 14:10 hour light:dark cycle.
-
Breeding and Embryo Collection: Set up breeding tanks with male and female zebrafish (2:1 ratio) the evening before embryo collection. Collect embryos within 30 minutes of the light cycle turning on.
-
Embryo Rearing: Keep collected embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) in a petri dish at 28.5°C.
This compound Exposure Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Exposure: From 4 hours post-fertilization (hpf) to 72 or 96 hpf, expose zebrafish embryos to various concentrations of this compound in E3 medium. Ensure the final DMSO concentration does not exceed 0.1% in all groups, including the vehicle control.
-
Dosing Regimen: Renew the exposure solution daily to maintain the desired compound concentration.
Locomotor Activity Assay
This protocol is adapted from established methods for high-throughput behavioral analysis in zebrafish larvae.[6][7]
-
Apparatus: Use a 96-well plate and an automated video tracking system.
-
Procedure:
-
At 96 hpf, transfer individual larvae to each well of a 96-well plate containing fresh E3 medium with the corresponding this compound concentration.
-
Acclimate the larvae in the dark for at least 10 minutes.
-
Record locomotor activity during alternating light and dark periods (e.g., 10 minutes light, 10 minutes dark, repeated for 3 cycles).
-
Analyze the recorded data for total distance moved, velocity, and thigmotaxis (wall-hugging behavior).
-
Apoptosis Detection using Acridine Orange Staining
Acridine orange is a fluorescent dye that intercalates with DNA and can be used to visualize apoptotic cells in live zebrafish larvae.[8][9][10]
-
Reagents:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water).
-
E3 medium.
-
-
Procedure:
-
At 96 hpf, incubate live larvae in a 5 µg/mL AO solution in E3 medium for 30 minutes in the dark.
-
Wash the larvae three times with fresh E3 medium to remove excess stain.
-
Anesthetize the larvae with tricaine (B183219) (MS-222).
-
Mount the larvae on a depression slide and image the brain region using a fluorescence microscope with a GFP/FITC filter set.
-
Quantify the number of fluorescently labeled apoptotic cells in specific brain regions (e.g., forebrain, midbrain, hindbrain).
-
Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of mRNA levels of genes involved in neural development.
-
RNA Extraction:
-
At 96 hpf, pool approximately 20-30 larvae per treatment group.
-
Homogenize the larvae and extract total RNA using a suitable kit.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., mbp, syn2a, elavl3, gfap) and a reference gene (e.g., β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Signaling Pathways
Hypothetical MMP-13 Involvement in Neurodevelopment
MMP-13 can degrade various components of the extracellular matrix, including collagen and fibronectin, which are essential for providing structural support and signaling cues during neural development. Inhibition of MMP-13 by this compound could potentially disrupt these processes.
Neuroprotective Mechanism of this compound against Paclitaxel-Induced Neurotoxicity
Paclitaxel (B517696), a chemotherapeutic agent, is known to cause neurotoxicity by disrupting microtubule dynamics. It has been shown that paclitaxel can also induce the expression of MMP-13, which contributes to neuronal damage. This compound can rescue this phenotype by inhibiting MMP-13.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Paclitaxel-induced epithelial damage and ectopic MMP-13 expression promotes neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]
- 5. The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larval Locomotion Assay: High-Throughput Method to Study Neurobehavioral Toxicity of a Compound in Zebrafish Larvae [jove.com]
- 7. Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acridine orange staining and immunohistochemistry [bio-protocol.org]
- 9. Neurodegeneration in zebrafish embryos and adults after cadmium exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Cell-Based Assays of MMP-13 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays to determine the activity of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in osteoarthritis and cancer.[1][2] The protocols are designed for researchers in academic and industrial settings who are engaged in basic research or drug discovery targeting MMP-13.
Introduction to MMP-13
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase with a primary role in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3] Its expression is typically low in healthy adult tissues but is significantly upregulated in pathological conditions such as osteoarthritis, rheumatoid arthritis, and various cancers.[3][4] This makes MMP-13 an attractive therapeutic target for the development of novel inhibitors.[1][2]
Accurate and reliable measurement of MMP-13 activity in a cellular context is crucial for understanding its physiological and pathological roles and for the screening and characterization of potential inhibitors. This document outlines several common cell-based assay methodologies.
I. FRET-Based Cell-Free Activity Assay
This protocol describes the measurement of MMP-13 activity in cell culture supernatants or cell lysates using a Förster Resonance Energy Transfer (FRET) peptide substrate. This method is highly sensitive and suitable for high-throughput screening.[5][6][7]
Experimental Workflow
Caption: Workflow for a FRET-based MMP-13 activity assay.
Protocol
Materials:
-
96-well or 384-well black microplates
-
Fluorogenic MMP-13 substrate (e.g., Mca/Dnp or 5-FAM/QXL™520 based FRET peptide)[5][6][7]
-
Recombinant human MMP-13 (for standard curve)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
MMP-13 inhibitor (positive control, e.g., CL-82198)
-
Cell culture medium, cells of interest (e.g., human chondrocytes, HTB-94 chondrosarcoma cells)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and culture overnight.
-
Treat cells with compounds of interest (e.g., potential MMP-13 inhibitors) or stimuli (e.g., IL-1β to induce MMP-13 expression) for a specified period.[8]
-
Include appropriate vehicle controls.
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Alternatively, wash cells with PBS and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Performance:
-
Add 50 µL of cell culture supernatant or cell lysate to each well of the microplate.
-
Prepare a standard curve using a serial dilution of recombinant human MMP-13.
-
Add 50 µL of the fluorogenic MMP-13 substrate solution to each well. The final substrate concentration should be optimized, but a starting point of 2-10 µM is common.[9]
-
Incubate the plate at 37°C, protected from light. Incubation time can range from 30 minutes to several hours, depending on the enzyme concentration.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520 substrates).[5] Kinetic readings can be taken every 1-5 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
Plot the standard curve of RFU/min versus recombinant MMP-13 concentration.
-
Determine the MMP-13 activity in the samples by interpolating their RFU/min values from the standard curve.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
II. Immunocapture Activity Assay
This assay provides high specificity by first capturing MMP-13 from a complex biological sample using an immobilized antibody before measuring its activity.[5][10]
Experimental Workflow
Caption: Workflow for an immunocapture-based MMP-13 activity assay.
Protocol
Materials:
-
Microplate pre-coated with anti-MMP-13 antibody or coating buffer (e.g., carbonate-bicarbonate buffer) and purified anti-MMP-13 antibody.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., 0.05% Tween-20 in PBS).
-
Fluorogenic MMP-13 substrate.
-
Assay buffer.
-
Cell culture supernatant or cell lysate.
Procedure:
-
Plate Preparation (if not pre-coated):
-
Coat the wells of a microplate with an anti-MMP-13 capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
MMP-13 Capture:
-
Add cell culture supernatant or lysate to the wells and incubate for 2 hours at room temperature to allow the antibody to capture MMP-13.
-
Wash the plate thoroughly with wash buffer to remove unbound proteins and potential inhibitors.
-
-
Activity Measurement:
-
Add the fluorogenic MMP-13 substrate solution to each well.
-
Incubate at 37°C and measure fluorescence as described in the FRET-based assay protocol.
-
III. Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the MMP-13 promoter. It is useful for identifying compounds that modulate MMP-13 gene expression.[11][12]
Signaling Pathway Leading to MMP-13 Transcription
Caption: Key signaling pathways regulating MMP-13 gene transcription.
Protocol
Materials:
-
Luciferase reporter vector containing the MMP-13 promoter region.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell line suitable for transfection (e.g., SW-1353 chondrosarcoma cells, C28/I2 immortalized human chondrocytes).[8][11]
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect cells with the MMP-13 promoter-luciferase reporter construct and a control vector (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Allow cells to recover for 24 hours.
-
-
Treatment:
-
Treat the transfected cells with test compounds or stimuli for an appropriate duration (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity relative to the vehicle-treated control.
-
Data Presentation
Table 1: Performance Metrics for MMP-13 Activity Assays
| Parameter | FRET-Based Assay | Immunocapture Assay | Luciferase Reporter Assay |
| Principle | Enzyme kinetics | Specific capture + kinetics | Gene expression |
| Throughput | High[6] | Medium | Medium to High |
| Specificity | Moderate (depends on substrate) | High | Indirect (measures promoter activity) |
| Z'-factor | Typically 0.5 - 0.9[6][13] | Generally > 0.5 | Variable, depends on cell line and stimulus |
| Signal-to-Background | > 2[6][13] | > 3 | > 2 |
| Typical Samples | Cell supernatant, lysate | Cell supernatant, lysate | Whole cells |
| Key Application | Inhibitor screening | Specific activity in complex mixtures | Promoter regulation studies |
Table 2: IC50 Values of Selected MMP-13 Inhibitors in Cell-Free or In Vitro Assays
| Compound | MMP-13 IC50 (nM) | Assay Type | Reference |
| Compound 5 | 3.0 ± 0.2 | Fluorimetric | [14] |
| (S)-10a | 2.2 | Fluorimetric | [15] |
| (S)-10c | 7.0 | Fluorimetric | [15] |
| (S)-10f | 1.6 | Fluorimetric | [15] |
| RF036 ((S)-17b) | 3.4 - 4.9 | Fluorimetric | [16] |
| Inhibitor 1 | 12 (Ki) | Fluorimetric | [16] |
| Inhibitor 3 | 10 (Ki) | Fluorimetric | [16] |
| Compound 3 | 35,000 (35 µM) | Fluorimetric | [17] |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.
Concluding Remarks
The choice of a cell-based assay for MMP-13 activity depends on the specific research question. FRET-based assays are well-suited for high-throughput screening of inhibitors, while immunocapture assays offer enhanced specificity. Luciferase reporter assays are invaluable for investigating the regulation of MMP-13 gene expression. For successful and reproducible results, it is crucial to carefully optimize assay conditions, including cell type, substrate concentration, and incubation times, and to include appropriate positive and negative controls. The Z'-factor and signal-to-background ratio are important parameters for validating the quality and reliability of high-throughput screening assays.[13][18][19]
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Cloning, expression, and type II collagenolytic activity of matrix metalloproteinase-13 from human osteoarthritic cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chondrex.com [chondrex.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Regulated Transcription of Human Matrix Metalloproteinase 13 (MMP13) and Interleukin-1β (IL1B) Genes in Chondrocytes Depends on Methylation of Specific Proximal Promoter CpG Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Chicken MMP13 Expression and Genetic Effect on Egg Production Traits of Its Promoter Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. assay.dev [assay.dev]
In Vivo Zymography for Matrix Metalloproteinase (MMP) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo zymography is a powerful imaging technique that enables the real-time visualization and quantification of matrix metalloproteinase (MMP) activity within a living organism. This method provides crucial spatial and temporal information about enzymatic processes that are fundamental to a wide range of physiological and pathological conditions, including cancer metastasis, inflammation, cardiovascular diseases, and neurological disorders. By employing activatable probes that become fluorescent or radioactive upon cleavage by specific MMPs, researchers can dynamically monitor enzyme activity, offering significant advantages over traditional ex vivo methods like gel zymography and immunohistochemistry. These application notes provide a comprehensive overview of the principles, applications, and protocols for in vivo zymography of MMP activity.
Principle of In Vivo Zymography
In vivo zymography relies on the use of specially designed molecular probes that are initially in a quenched or inactive state. These probes are engineered with a substrate sequence that is specifically recognized and cleaved by the MMP of interest. Upon enzymatic cleavage, the probe undergoes a conformational change that results in the emission of a detectable signal, such as fluorescence or radioactivity. This localized signal can then be captured using non-invasive imaging modalities like fluorescence imaging, positron emission tomography (PET), or single-photon emission computed tomography (SPECT).
A common approach involves Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are positioned in close proximity on the probe.[1] Cleavage of the substrate by an active MMP separates the fluorophore and quencher, leading to a detectable fluorescent signal.[1] Another strategy utilizes activatable cell-penetrating peptides (ACPPs), where a polycationic cell-penetrating peptide is linked to a neutralizing polyanionic domain via an MMP-cleavable linker.[2][3] In the presence of active MMPs, the linker is cleaved, allowing the cell-penetrating peptide to deliver its cargo (e.g., an imaging agent) into surrounding cells, thereby amplifying the signal at the site of enzyme activity.[2][3]
Applications of In Vivo Zymography
The ability to monitor MMP activity in real-time within a living system has opened up new avenues for research and drug development across various therapeutic areas.
-
Oncology: In vivo zymography is instrumental in studying tumor invasion and metastasis, processes in which MMPs play a critical role.[4] It allows for the visualization of MMP activity at the tumor-stroma interface and in metastatic niches.[5] This technique is also valuable for assessing the efficacy of MMP inhibitors in pre-clinical cancer models.[4]
-
Inflammation and Arthritis: In inflammatory conditions such as rheumatoid arthritis, MMPs contribute significantly to tissue degradation.[6] In vivo zymography can be used to monitor MMP activity in affected joints, providing a means to assess disease severity and the response to anti-inflammatory therapies.[7][8]
-
Cardiovascular Disease: MMPs are involved in the pathophysiology of various cardiovascular diseases, including atherosclerosis and myocardial infarction.[9][10] In vivo imaging of MMP activity can help in the identification of unstable atherosclerotic plaques prone to rupture and in monitoring the cardiac remodeling process after a heart attack.[9][11][12]
-
Neurological Disorders: In the central nervous system, MMPs are implicated in neuroinflammation, blood-brain barrier breakdown, and synaptic plasticity.[13][14] In vivo zymography allows for the study of these processes in models of stroke, multiple sclerosis, and other neurodegenerative diseases.[13]
Quantitative Data Presentation
The following tables summarize quantitative data from various in vivo zymography studies, providing a comparative overview of the technique's application in different disease models.
| Disease Model | MMP Target(s) | Probe Type | Imaging Modality | Key Quantitative Finding | Reference(s) |
| Cancer | |||||
| Human Fibrosarcoma (HT-1080) Xenograft | MMP-2 / MMP-9 | Activatable Cell-Penetrating Peptide (ACPP) with Cy5 | Fluorescence | 3.1-fold increase in standard uptake value for tumors relative to contralateral normal tissue. | [3] |
| C6 Glioma Xenograft | MT1-MMP | Antibody-based activatable NIR probe (MT1-hIC7L) | Fluorescence | Tumor-to-background ratio of 3.8 ± 0.3 at 48 hours post-injection. | [15] |
| 4T1 Metastatic Breast Cancer | MMPs | Nanoparticle-based (HPMC NPs) | Fluorescence | HPMC NP treatment reduced MMP activity in the tumor by 50%. | [4] |
| Inflammation & Arthritis | |||||
| Collagen-Induced Arthritis (CIA) Mouse Model | MMP-12 | FRET probe | Fluorescence | Probe activation showed a strong correlation with disease severity (r = 0.85, P < 0.0001) at 5 days post-onset. | [7][8] |
| Collagen-Induced Arthritis (CIA) Mouse Model | MMP-13 | FRET probe | Fluorescence | Probe activation correlated with disease severity over a 15-day period (r = 0.58, P < 0.0001). | [7][8] |
| Rheumatoid Arthritis Mouse Model | MMP-2, -3, -9, -13 | Activatable NIRF probe (MMPSense) | Fluorescence | Used to image MMP activity in inflamed joints 6 days after disease induction. | [6] |
| Cardiovascular Disease | |||||
| Myocardial Infarction Mouse Model | MMP-2 / MMP-9 | Activatable NIRF probe | Fluorescence | Maximal NIRF signal in the infarct region at one to two weeks post-MI. | [9] |
| Atherosclerosis (ApoE-deficient mice) | Activated MMPs | 111In-labeled tracer (RP782) | SPECT/CT | Significant correlation between tracer uptake and aortic macrophage content. | [11][12] |
| Neurological Disease | |||||
| Experimental Autoimmune Encephalomyelitis (EAE) | MMPs | Activatable NIRF probe (MMPSense) | Fluorescence Tomography | MPO inhibition led to a decrease in the number of MMP-positive cells from 34% ± 5% to 15% ± 3%. | [13] |
| Acute Lung Injury (ALI) Mouse Model | MMP-2 | NIR-FRET probe | Fluorescence | Total fluorescence was significantly higher in mice with ALI (median concentration of 750 nM) compared to healthy controls (0 nM). | [16][17][18] |
Experimental Protocols
This section provides detailed methodologies for key in vivo zymography experiments.
Protocol 1: In Vivo Fluorescence Imaging of MMP Activity in a Mouse Model of Arthritis
This protocol is adapted from studies using FRET-based probes to monitor MMP-12 and MMP-13 activity in a collagen-induced arthritis (CIA) mouse model.[7][8]
1. Materials and Reagents:
-
MMP-12 or MMP-13 activatable FRET probe
-
Collagen Type II and Complete Freund's Adjuvant (for CIA induction)
-
Anesthetic (e.g., isoflurane)
-
In vivo fluorescence imaging system
-
Saline solution (sterile)
-
Broad-spectrum MMP inhibitor (e.g., GM6001) for control experiments
2. Animal Model:
-
Induce CIA in DBA/1 mice according to standard protocols.
3. Probe Administration:
-
Reconstitute the FRET probe in sterile saline.
-
Anesthetize the arthritic mouse.
-
Inject the probe intravenously (e.g., via tail vein) at a concentration of 2 nmol in a volume of 100-150 µL.[6]
4. In Vivo Imaging:
-
Immediately after probe injection, place the anesthetized mouse in the fluorescence imaging system.
-
Acquire images at multiple time points (e.g., 1, 3, 6, and 24 hours) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for the specific fluorophores in the FRET probe.
5. Data Analysis:
-
Define regions of interest (ROIs) over the inflamed joints and a control region (e.g., non-arthritic paw or tail).
-
Quantify the mean fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio by dividing the fluorescence intensity of the arthritic joint by that of the control region.
-
For inhibition studies, administer an MMP inhibitor (e.g., GM6001) prior to probe injection and compare the fluorescence signal to that of untreated animals.
Protocol 2: In Vivo Imaging of MMP Activity in a Murine Myocardial Infarction Model
This protocol is based on the use of a near-infrared fluorescent (NIRF) probe to detect MMP-2 and MMP-9 activity following myocardial infarction (MI) in mice.[9]
1. Materials and Reagents:
-
MMP-2/MMP-9 activatable NIRF probe
-
Surgical instruments for MI induction
-
Anesthetic (e.g., isoflurane)
-
In vivo NIRF imaging system
-
Phosphate-buffered saline (PBS, sterile)
2. Animal Model:
-
Induce MI in mice by permanent ligation of the left anterior descending coronary artery.
3. Probe Administration:
-
At various time points post-MI (e.g., 2 days, 1 week, 2 weeks, 4 weeks), anesthetize the mice.
-
Inject the NIRF probe (e.g., 2 nmol in 150 µL of PBS) intravenously via the tail vein.
4. In Vivo and Ex Vivo Imaging:
-
Image the anesthetized mice 24 hours after probe injection using the NIRF imaging system.
-
Following in vivo imaging, euthanize the mice and excise the hearts.
-
Image the excised hearts ex vivo to confirm the localization of the signal.
5. Data Analysis:
-
Draw ROIs over the infarct region and the remote, non-infarcted myocardium.
-
Quantify the fluorescence intensity in each ROI.
-
Calculate the target-to-background ratio.
-
Correlate the imaging data with histological analysis (e.g., zymography or immunohistochemistry) of the heart tissue to validate the in vivo findings.
Protocol 3: In Vivo Imaging of MMP Activity in a Cancer Xenograft Model using Activatable Cell-Penetrating Peptides (ACPPs)
This protocol describes the use of a Cy5-labeled ACPP to visualize MMP-2 and MMP-9 activity in a human fibrosarcoma (HT-1080) xenograft model.[3]
1. Materials and Reagents:
-
MMP-2/MMP-9 cleavable ACPP labeled with Cy5
-
HT-1080 human fibrosarcoma cells
-
Immunodeficient mice (e.g., nude mice)
-
Anesthetic (e.g., isoflurane)
-
Whole-animal fluorescence imaging system
-
Control peptide with a scrambled, non-cleavable linker
2. Animal Model:
-
Subcutaneously inject HT-1080 cells into the flank of nude mice.
-
Allow tumors to grow to a suitable size for imaging.
3. Probe Administration:
-
Anesthetize the tumor-bearing mouse.
-
Inject the Cy5-ACPP (or control peptide) intravenously via the tail vein.
4. In Vivo Imaging:
-
Image the mice at various time points post-injection (e.g., 2-6 hours) using a fluorescence imaging system equipped with the appropriate laser and emission filter for Cy5.
5. Data Analysis:
-
Define ROIs over the tumor and a contralateral, non-tumor-bearing region.
-
Quantify the fluorescence signal in each ROI.
-
Calculate the tumor-to-background ratio.
-
Compare the signal from the cleavable ACPP to the non-cleavable control peptide to determine the specificity of the signal for MMP activity.
-
Following imaging, tumors can be excised for ex vivo fluorescence imaging and histological confirmation of MMP activity.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: MMP activation in the extracellular space leads to ECM degradation and release of growth factors, which in turn activate intracellular signaling pathways.
Caption: General experimental workflow for in vivo zymography of MMP activity.
Caption: Mechanism of action for activatable cell-penetrating peptides (ACPPs).
References
- 1. scispace.com [scispace.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Targeting intracellular MMPs efficiently inhibits tumor metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of activatable cell penetrating peptides for targeting protease activity in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-invasive In Vivo Fluorescence Optical Imaging of Inflammatory MMP Activity Using an Activatable Fluorescent Imaging Agent [jove.com]
- 7. In vivo imaging of matrix metalloproteinase 12 and matrix metalloproteinase 13 activities in the mouse model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Near-infrared fluorescent imaging of matrix metalloproteinase activity following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Matrix metallopeptidase 9 contributes to the beginning of plaque and is a potential biomarker for the early identification of atherosclerosis in asymptomatic patients with diabetes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Multimodal molecular imaging demonstrates myeloperoxidase regulation of matrix metalloproteinase activity in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Zymography: An Essential Activity Assay for Studying the Activity of Matrix Metalloproteinases in Specific Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo imaging of membrane type-1 matrix metalloproteinase with a novel activatable near-infrared fluorescence probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Near-Infrared Fluorescence Resonance Energy Transfer (NIR-FRET) Imaging of MMP-2 in ALI/ARDS in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vivo Near-Infrared Fluorescence Resonance Energy Transfer (NIR-FRET) Imaging of MMP-2 in ALI/ARDS in LPS-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Culture Models with DB04760 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13) with an IC50 value of 8 nM.[1][2][3] MMP-13 plays a critical role in the remodeling of the extracellular matrix (ECM) and is implicated in pathological processes such as cancer progression, where it facilitates tumor invasion, metastasis, and angiogenesis.[4] These application notes provide detailed protocols for utilizing this compound in co-culture models to investigate its therapeutic potential in modulating the tumor microenvironment.
The protocols outlined below describe the co-culture of cancer cells with fibroblasts, a key component of the tumor stroma, to simulate tumor-stroma interactions. These models can be used to assess the efficacy of this compound in inhibiting cancer cell invasion and modulating the reciprocal signaling between tumor and stromal cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | MMP-13 | [1][5] |
| IC50 | 8 nM | [1][2][3] |
| Molecular Formula | C22H20F2N4O2 | [1][5] |
| Molecular Weight | 410.42 | [1][5] |
| Solubility | DMSO: 100 mg/mL (243.65 mM) | [1][5] |
Table 2: Representative Quantitative Data from Co-Culture Invasion Assay
The following table presents hypothetical data based on expected outcomes from the inhibition of MMP-13 in a cancer cell-fibroblast co-culture model.
| Treatment Group | Concentration | Normalized Invasion Index (%) | p-value |
| Vehicle Control (0.1% DMSO) | - | 100 ± 8.5 | - |
| This compound | 10 nM | 65 ± 6.2 | < 0.05 |
| This compound | 50 nM | 38 ± 4.1 | < 0.01 |
| This compound | 100 nM | 21 ± 3.5 | < 0.001 |
Data are represented as mean ± standard deviation.
Table 3: Effect of this compound on Gene Expression in Co-cultured Cancer Cells (Hypothetical Data)
| Gene | Treatment (100 nM this compound) | Fold Change vs. Control | p-value |
| MMP-13 | This compound | - | - |
| TIMP-1 | This compound | 1.8 ± 0.3 | < 0.05 |
| E-Cadherin | This compound | 2.5 ± 0.4 | < 0.01 |
| Vimentin | This compound | 0.4 ± 0.1 | < 0.01 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : this compound is supplied as a solid.[1] To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.[1][5]
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Cancer Cell and Fibroblast Co-Culture Model
This protocol describes an indirect co-culture system using transwell inserts, which allows for the study of paracrine signaling between cell types.
Materials:
-
Cancer cell line (e.g., HT-1080 fibrosarcoma)
-
Fibroblast cell line (e.g., primary human dermal fibroblasts)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
Transwell inserts with 8.0 µm pore size
-
This compound stock solution
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding :
-
Seed fibroblasts in the lower chamber of a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
On the following day, seed cancer cells in the upper chamber of the transwell inserts at a density of 2.5 x 10^4 cells/insert in serum-free medium.
-
-
This compound Treatment :
-
Prepare serial dilutions of this compound in the appropriate cell culture medium from the 10 mM stock solution. Final concentrations for treatment may range from 10 nM to 100 nM.
-
Add the this compound-containing medium or vehicle control to the lower chamber containing the fibroblasts.
-
-
Co-incubation : Place the transwell inserts containing the cancer cells into the wells with the fibroblasts and treatment medium.
-
Incubation : Incubate the co-culture plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
Protocol 3: Cell Viability Assay
To assess the cytotoxicity of this compound on the co-cultured cells.
Materials:
-
Resazurin-based cell viability reagent
-
Plate reader
Procedure:
-
After the co-culture incubation period, carefully remove the transwell inserts.
-
Add the resazurin (B115843) reagent to each well of the 24-well plate (containing fibroblasts) and to new wells containing the cancer cells from the inserts, following the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
Protocol 4: In Vitro Invasion Assay (Boyden Chamber Assay)
To quantify the effect of this compound on cancer cell invasion towards the fibroblast secretome.
Materials:
-
Matrigel-coated transwell inserts (8.0 µm pore size)
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Follow the co-culture setup as described in Protocol 2, using Matrigel-coated inserts.
-
After the incubation period, remove the transwell inserts.
-
Carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Quantify the results by calculating the average number of invaded cells per field.
Mandatory Visualization
Caption: MMP-13 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for the cancer cell-fibroblast co-culture model.
References
Troubleshooting & Optimization
DB04760 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the experimental use of DB04760, a potent and highly selective MMP-13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a solubility of 100 mg/mL in DMSO, which is equivalent to 243.65 mM.[1][2] It is important to note that achieving this concentration may require sonication.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, please refer to our detailed troubleshooting guide below. Common reasons for poor solubility include the quality of the DMSO, insufficient mixing, or the concentration exceeding the solubility limit under your specific conditions.
Q4: Can I dissolve this compound in other solvents like ethanol (B145695) or methanol?
Q5: How should I prepare this compound for in vivo animal studies?
A5: A suggested protocol for preparing this compound for in vivo administration involves a two-step process. First, prepare a concentrated stock solution in DMSO. Then, dilute the stock solution with corn oil. A common final formulation is 10% DMSO and 90% corn oil, which has been shown to achieve a solubility of at least 2.5 mg/mL.[2]
Q6: How should I store the this compound stock solution?
A6: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 mg/mL[1][2] | 243.65 mM | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[2] | 6.09 mM | Suitable for in vivo studies.[2] |
| Ethanol | Data not available | Data not available | Must be determined empirically. |
| Methanol | Data not available | Data not available | Must be determined empirically. |
| Acetonitrile (B52724) | Data not available | Data not available | Must be determined empirically. |
| Aqueous Buffer (e.g., PBS) | Very Poor | Very Poor | This compound is expected to have very low aqueous solubility.[3] |
Troubleshooting Guide: Dissolving this compound in DMSO
This guide addresses common issues encountered when dissolving this compound in DMSO.
Problem: The compound appears as a suspension or does not fully dissolve.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Experimental Protocols
General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol is a generalized procedure and may require optimization for this compound.
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested (e.g., DMSO, ethanol, PBS). The excess solid should be visually apparent.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at a high speed and carefully collecting the supernatant, or by filtering the solution through a 0.22 µm filter.
-
Quantification: Accurately dilute the saturated supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Signaling Pathway
This compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen. Its expression is regulated by various signaling pathways often implicated in inflammatory diseases and cancer.
Caption: Simplified signaling pathway for MMP-13 expression and its inhibition by this compound.
References
Technical Support Center: Optimizing DB04760 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of DB04760, a potent and selective MMP-13 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2] MMP-13 is an enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[3] By inhibiting MMP-13, this compound can modulate cellular processes such as invasion, migration, and signaling pathways regulated by the extracellular matrix. It has shown anticancer activity and the ability to reduce paclitaxel-induced neurotoxicity.[1][2]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Given the low nanomolar IC50 of this compound (8 nM), a good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around this value. A suggested starting range is from 0.1 nM to 10 µM. This broad range will help to identify the optimal concentration for your specific cell line and assay, capturing the full sigmoidal dose-response curve.[4]
Q3: How should I dissolve this compound for use in cell culture?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (243.65 mM).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted into your cell culture medium to achieve the desired final concentrations. It is critical to keep the final DMSO concentration in your experimental wells as low as possible, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[5] Always include a vehicle control (culture medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration is cell-line and assay-dependent. To determine this, you should perform a dose-response experiment to generate a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability (to assess cytotoxicity), inhibition of MMP-13 activity, or a downstream functional effect (e.g., inhibition of cell migration). The results will allow you to determine key parameters like the EC50 (effective concentration) or IC50 (inhibitory concentration) for your specific system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentrations tested are below the effective range for your specific cell line or assay. | Test a higher range of concentrations. Ensure your dilution series is accurate. |
| Compound instability: this compound may be unstable in your culture medium over the course of the experiment. | Assess the stability of this compound in your medium by incubating it for various durations and then testing its activity. Consider reducing the incubation time if stability is an issue. | |
| Low MMP-13 expression: The cell line you are using may not express sufficient levels of MMP-13 for an effect to be observed. | Confirm MMP-13 expression in your cell line using techniques like qPCR or Western blotting. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution in the plate. | Ensure your cell suspension is homogenous before and during seeding. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Compound precipitation: this compound may be precipitating out of solution at higher concentrations. | Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower concentration range or a different solubilization method. | |
| Vehicle control (DMSO) shows a biological effect | High DMSO concentration: The final concentration of DMSO is toxic to the cells. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[5] All wells, including the untreated control, should contain the same final DMSO concentration. |
| Observed effect is not due to MMP-13 inhibition (Off-target effects) | Non-specific activity: At higher concentrations, this compound may be inhibiting other proteins. | Use a structurally unrelated MMP-13 inhibitor to see if it produces the same phenotype. Employ a negative control analog if available. Consider using a cell line with MMP-13 knocked down or knocked out to verify that the effect of this compound is target-dependent. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (MMP-13) | 8 nM | [1][2] |
| Solubility in DMSO | 100 mg/mL (243.65 mM) | [1][2] |
| Recommended Final DMSO Concentration in Culture | < 0.5% (ideally < 0.1%) | [5] |
| Suggested Starting Concentration Range for Dose-Response | 0.1 nM - 10 µM |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is used to assess the effect of this compound on cell viability and determine the concentration range that is non-toxic.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (medium with the same final DMSO concentration) and untreated controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: General Dose-Response Experiment
This protocol outlines the general steps for determining the effective concentration of this compound on a specific biological endpoint.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell line and culture reagents
-
Assay-specific reagents (e.g., antibodies, substrates, fluorescent probes)
-
Multi-well plates (format depends on the assay)
-
Detection instrument (e.g., plate reader, microscope)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a serial dilution of this compound as described in the MTT assay protocol. The concentration range should be based on the known IC50 and the results of your cytotoxicity assay.
-
Incubation: Incubate the cells for a time period appropriate for the biological process being investigated.
-
Assay Performance: Perform your specific assay to measure the desired endpoint (e.g., MMP-13 activity assay, cell migration assay, Western blot for downstream signaling proteins).
-
Data Acquisition: Measure the output of your assay using the appropriate instrumentation.
-
Data Analysis: Normalize the data to the vehicle control and plot the response against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.[4]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathways regulating MMP-13 expression.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. benchchem.com [benchchem.com]
preventing DB04760 precipitation in media
Welcome to the technical support center for DB04760. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer/media. What happened?
A1: This is a common issue for many hydrophobic small molecules like this compound. The compound is highly soluble in organic solvents like DMSO but has poor aqueous solubility.[1][2] When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media or PBS, the compound can "crash out" or precipitate because the final DMSO concentration is too low to keep it dissolved.[1] It is recommended to perform an intermediate dilution step in DMSO to lower the concentration before the final dilution into your aqueous medium.[1]
Q2: What is the best solvent to use for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[3][4] It is soluble in DMSO at up to 100 mg/mL.[3][4] Always use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to avoid off-target effects or cytotoxicity.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: How should I store my this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3][4]
-
Stock Solutions in DMSO: For long-term storage, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to 2 years or -20°C for up to 1 year.[2][3][4]
Q5: Can I sonicate or warm the solution to help dissolve this compound?
A5: Yes, if you observe precipitation during the preparation of your working solution, gentle warming to 37°C and brief sonication can help to redissolve the compound.[3][5] However, it is important to ensure that the temperature and sonication duration are not excessive, as this could potentially degrade the compound.
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀F₂N₄O₂ | [4] |
| Molecular Weight | 410.42 | [4] |
| CAS Number | 544678-85-5 | [4] |
| Solubility | ||
| In DMSO | 100 mg/mL (243.65 mM) | [3][4] |
| Storage | ||
| Powder | -20°C (3 years), 4°C (2 years) | [3][4] |
| In Solvent | -80°C (2 years), -20°C (1 year) | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
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Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh out 4.10 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 4.10 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparation of a Final Working Solution in Cell Culture Media
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution in DMSO: Perform an intermediate dilution of the stock solution in DMSO. This is a critical step to prevent precipitation.[1] For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Final Dilution in Medium: Add the intermediate DMSO solution to the pre-warmed (37°C) cell culture medium at a ratio that results in your desired final concentration and a final DMSO concentration of ≤ 0.1%.[5] For a 10 µM final concentration, you could add 10 µL of the 100 µM intermediate stock to 990 µL of medium.
-
Mixing and Use: Mix immediately by gentle inversion or pipetting.[1] Use the freshly prepared working solution immediately for your experiment. Do not store the inhibitor in the aqueous working solution.[1]
Mandatory Visualizations
Caption: this compound inhibits MMP-13, preventing ECM degradation and downstream signaling.
Caption: Experimental workflow for preventing this compound precipitation.
Caption: Troubleshooting logic for this compound precipitation.
References
DB04760 Technical Support Center: Stability & Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of DB04760. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: For long-term storage, it is recommended to store this compound powder at -20°C, where it can be stable for up to 3 years.[1][2] For shorter periods, storage at 4°C is viable for up to 2 years.[2]
Q2: What are the recommended storage conditions for this compound after dissolving it in a solvent?
A: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[3][4] For maximum stability, store these aliquots at -80°C, where they are viable for up to 2 years.[2][3] Alternatively, storage at -20°C is suitable for up to one year.[2][3] It is generally recommended to use prepared solutions as soon as possible.[4]
Q3: Why is it important to aliquot stock solutions?
A: Aliquoting prevents product inactivation that can result from repeated freeze-thaw cycles.[3] This practice ensures that the main stock remains stable and uncontaminated, preserving the compound's integrity for the duration of its shelf life.
Q4: Are solutions of this compound stable?
A: Some sources indicate that solutions of this compound are unstable and should be prepared fresh for immediate use.[1] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[3]
Q5: My experiment is yielding inconsistent results. Could this be related to this compound stability?
A: Yes, compound degradation is a potential cause of inconsistent experimental outcomes. Degradation can be influenced by various environmental factors such as temperature, light, and humidity.[5] If you suspect stability issues, please refer to the Troubleshooting Guide below.
Data on Storage and Stability
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Condition | Shelf Life | Source(s) |
| Powder (Solid) | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 2 years | [2][3] |
| -20°C | 1 year | [2][3] |
Factors Influencing Compound Stability
The stability of a chemical compound like this compound can be affected by several physical and chemical factors. Understanding these factors is crucial for proper handling and storage.
Caption: Key physical and chemical factors that can impact the stability of this compound.
Troubleshooting Guide for Stability Issues
If you suspect that the stability of this compound is compromising your experimental results, follow this workflow to diagnose the potential issue.
Caption: A workflow for troubleshooting potential stability issues with this compound.
General Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[5] While specific data for this compound is not publicly available, this generalized protocol outlines the methodology for such an experiment.
1. Objective: To identify the degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.
2. Materials:
-
This compound
-
Solvents (e.g., DMSO, Acetonitrile, Water)
-
Acids (e.g., 0.1N HCl)
-
Bases (e.g., 0.1N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Acidic Hydrolysis: Mix the stock solution with 0.1N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1N NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, monitoring for degradation.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C) in an oven.
4. Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all potential degradation product peaks.[5] Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of any new impurities formed.[5]
References
potential off-target effects of DB04760
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DB04760, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1] It is widely used in research to study the role of MMP-13 in various physiological and pathological processes, including osteoarthritis, cancer, and paclitaxel-induced neurotoxicity.[1]
Q2: What is the mechanism of action of this compound?
This compound functions as a highly selective inhibitor of MMP-13. Unlike many other MMP inhibitors, it does not chelate the catalytic zinc ion in the active site. Instead, it binds to the S1' pocket and extends into an additional, unique S1' side pocket of MMP-13.[2] This specific binding mode is the structural basis for its high selectivity over other MMPs.[2]
Q3: What is the reported selectivity profile of this compound?
This compound is reported to be highly selective for MMP-13, with no detectable activity against a range of other MMPs in initial studies.[2] However, comprehensive public data on its IC50 values against a full panel of MMPs is limited. The table below summarizes the known inhibitory activity.
Troubleshooting Guide: Potential Off-Target Effects
While this compound is designed for high selectivity, researchers may occasionally encounter unexpected experimental outcomes. This guide provides a framework for troubleshooting potential off-target effects.
Problem: Unexpected Phenotype Observed in Cells or Tissues
You observe a cellular or tissue phenotype that cannot be readily explained by the inhibition of MMP-13 alone.
Possible Cause 1: Inhibition of other MMPs
Although highly selective, at very high concentrations, this compound might exhibit some activity against other MMPs. The structural similarity among MMPs makes absolute specificity challenging to achieve.
Troubleshooting Steps:
-
Review the Literature for Selectivity Data: While comprehensive data for this compound is scarce, literature on similar non-zinc-chelating MMP-13 inhibitors may provide insights into potential off-target MMPs.
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects are more likely to occur at higher concentrations. Try to use the lowest effective concentration of this compound that inhibits MMP-13 activity in your system.
-
Use a Structurally Different MMP-13 Inhibitor: To confirm that the observed effect is due to MMP-13 inhibition, use a structurally unrelated MMP-13 inhibitor as a control. If the phenotype persists with a different inhibitor, it is more likely to be an on-target effect of MMP-13 inhibition.
-
Directly Measure Activity of Other MMPs: If you have the capability, perform enzymatic assays to directly measure the effect of this compound on the activity of other suspected off-target MMPs (e.g., MMP-1, MMP-2, MMP-9).
Possible Cause 2: Unknown Off-Target Protein Interaction
Beyond other MMPs, it is theoretically possible that this compound could interact with other proteins, such as kinases or other proteases, although there is no published evidence to support this.
Troubleshooting Steps:
-
Computational Prediction: Use computational tools to predict potential off-target binding of this compound to other proteins based on its structure.
-
Broad-Spectrum Screening: If the unexpected phenotype is critical to your research, consider performing or commissioning a broad-spectrum off-target screening assay, such as a kinase panel screen or a safety pharmacology profile.
Problem: Inconsistent Results Between Experiments
You are observing variability in the efficacy or phenotype when using this compound across different experiments.
Possible Cause: Compound Stability and Handling
Inconsistent results can sometimes be attributed to issues with the compound itself rather than off-target effects.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and integrity of your this compound stock. If possible, obtain a fresh batch from a reputable supplier.
-
Proper Storage and Handling: Store this compound as recommended by the supplier, typically at -20°C or -80°C in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Consistent Experimental Conditions: Ensure that all experimental parameters, including cell density, passage number, and incubation times, are consistent across experiments.
Data Presentation
Table 1: Inhibitory Activity of this compound and Analogs
| Target | This compound IC50 (nM) | Notes |
| MMP-13 | 8 | Potent and highly selective inhibitor.[1] |
| Other MMPs | No detectable activity reported in the initial discovery paper.[2] | The original publication emphasizes high selectivity but does not provide a detailed IC50 panel. Researchers should be aware that at higher concentrations, some inhibition of other MMPs might occur. |
Experimental Protocols
Key Experiment: In Vitro MMP-13 Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against MMP-13.
Materials:
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Recombinant human MMP-13 (catalytic domain)
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Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
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This compound dissolved in DMSO
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96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Dilute recombinant MMP-13 to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the diluted MMP-13 enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for the example substrate) every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway leading to MMP-13 activation and its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound against MMP-13.
References
Technical Support Center: Minimizing DB04760 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing toxicity associated with DB04760, a potent and highly selective MMP-13 inhibitor, in cell line experiments.[1][2] By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this resource aims to facilitate the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2] Its primary mechanism of action is the inhibition of MMP-13's enzymatic activity, which is involved in the degradation of extracellular matrix components, particularly type II collagen.[3][4] this compound has shown potential in reducing paclitaxel-induced neurotoxicity and possesses anticancer activity.[1][2]
Q2: What are the potential causes of this compound-induced toxicity in cell lines?
While specific toxicity data for this compound is limited in publicly available literature, toxicity from small molecule inhibitors in cell culture can generally arise from:
-
On-target toxicity: Inhibition of MMP-13 may disrupt essential cellular processes in certain cell lines, leading to cytotoxicity. MMP-13 has been shown to be involved in the regulation of cell viability.[5]
-
Off-target effects: The inhibitor may bind to other cellular targets besides MMP-13, causing unintended toxic consequences.[6] Although this compound is described as highly selective, comprehensive off-target screening data is not widely available.
-
High concentrations: Using concentrations significantly above the effective dose for MMP-13 inhibition can lead to non-specific effects and cell death.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.1-0.5%).
-
Compound instability: Degradation of the compound in culture media could lead to the formation of toxic byproducts.
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
The optimal concentration should be empirically determined for each cell line. A dose-response experiment is crucial to identify a concentration that effectively inhibits MMP-13 without causing significant cytotoxicity. It is recommended to test a wide range of concentrations, starting below the reported IC50 for MMP-13 inhibition (8 nM) and extending to higher concentrations to identify the cytotoxicity threshold.
Q4: What are the best practices for preparing and storing this compound to maintain its stability and minimize potential toxicity?
To ensure the integrity of this compound, follow these guidelines:
-
Solubilization: Refer to the manufacturer's datasheet for the recommended solvent (typically DMSO).
-
Stock Solutions: Prepare a high-concentration stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment by diluting in pre-warmed cell culture medium.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
If you observe higher than expected cell death after this compound treatment, consider the following:
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify calculations for stock solution and dilutions. Prepare a fresh dilution series. |
| Solvent Toxicity | Ensure the final DMSO concentration is in a non-toxic range (e.g., <0.1%). Run a vehicle-only control (cells treated with the same concentration of DMSO without this compound). |
| Cell Line Sensitivity | The specific cell line may be highly sensitive to MMP-13 inhibition or potential off-target effects. Perform a detailed dose-response and time-course experiment to find the optimal window. |
| Compound Instability | Prepare fresh working solutions for each experiment. If instability is suspected, test the activity of the compound in a cell-free enzymatic assay. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma), which can cause cell death and be mistaken for drug toxicity. |
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP-13 Regulates Growth of Wound Granulation Tissue and Modulates Gene Expression Signatures Involved in Inflammation, Proteolysis, and Cell Viability | PLOS One [journals.plos.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMP-13 Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing robust and reliable MMP-13 inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of MMP-13 inhibitor assays?
A1: The most prevalent types of MMP-13 inhibitor assays are Förster Resonance Energy Transfer (FRET)-based assays and Enzyme-Linked Immunosorbent Assays (ELISA). FRET assays are continuous, fluorescence-based assays that measure the real-time cleavage of a fluorogenic peptide substrate.[1][2][3][4] ELISA-based assays are endpoint assays that typically measure the amount of active MMP-13 or the extent of substrate degradation.
Q2: How should I choose between a FRET-based and an ELISA-based assay?
A2: The choice depends on your experimental needs. FRET assays are well-suited for high-throughput screening (HTS) due to their speed and continuous nature, allowing for rapid kinetic evaluation.[1][3] ELISAs are highly specific and sensitive, making them ideal for validating hits from primary screens and for quantifying MMP-13 levels in complex biological samples.
Q3: What are the critical components of an MMP-13 inhibitor assay buffer?
A3: A typical assay buffer for MMP-13 activity is maintained at a pH of 7.5 and contains Tris-HCl, NaCl, and CaCl2.[5][6] A non-ionic detergent like Brij-35 is often included to prevent aggregation of the enzyme and other proteins.[5][7]
Q4: How can I activate the pro-MMP-13 enzyme for my assay?
A4: Pro-MMP-13 is a zymogen and requires activation. In vitro, this is commonly achieved by incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).[1] Other MMPs, such as MMP-2 and MT1-MMP, can also activate pro-MMP-13.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your MMP-13 inhibitor assays.
High Background Signal
Problem: The fluorescence or absorbance signal in my negative control wells (no inhibitor) is excessively high.
| Potential Cause | Recommended Solution |
| Autofluorescent Test Compounds | Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. A pre-read of the plate before adding the substrate can help identify and correct for compound autofluorescence. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. Ensure that buffers and substrate solutions are not contaminated with fluorescent particles. |
| Non-specific Substrate Cleavage | If using complex biological samples, other proteases may cleave the substrate. Consider using a more specific substrate or adding a cocktail of broad-spectrum protease inhibitors (excluding metalloproteinase inhibitors). |
| High Enzyme Concentration | Titrate the MMP-13 concentration to find the optimal level that provides a good signal-to-background ratio without leading to substrate depletion before the end of the assay. |
Low or No Signal
Problem: I am observing a very weak signal or no signal at all in my positive control wells (no inhibitor).
| Potential Cause | Recommended Solution |
| Inactive MMP-13 Enzyme | Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Confirm the activation of pro-MMP-13 was successful. |
| Substrate Degradation | Protect the fluorogenic substrate from light and store it at the recommended temperature. Prepare fresh substrate dilutions for each experiment. |
| Incorrect Buffer pH | MMP-13 activity is optimal around pH 7.5. Verify the pH of your assay buffer.[5][8] |
| Presence of Chelating Agents | Ensure that none of your buffers or solutions contain EDTA or other strong metal chelators, as MMP-13 is a zinc-dependent enzyme. |
| Fluorescence Quenching by Test Compounds | Some compounds can absorb light at the emission wavelength of the fluorophore, leading to quenching. This can be mistaken for inhibition. Test for this by measuring the fluorescence of the substrate with and without the compound in the absence of the enzyme. |
Inconsistent or Non-Reproducible Results
Problem: My results vary significantly between wells and between experiments.
| Potential Cause | Recommended Solution |
| Inhibitor Precipitation | Many small molecule inhibitors have poor aqueous solubility. Ensure your test compounds are fully dissolved in the assay buffer. The final concentration of solvents like DMSO should typically be kept below 1%. |
| Inaccurate Pipetting | Calibrate your pipettes regularly, especially when working with small volumes. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Maintain a consistent temperature during incubation. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer. |
Data Presentation
Table 1: IC50 Values of Select MMP-13 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known MMP-13 inhibitors against a panel of Matrix Metalloproteinases. This data is crucial for assessing the potency and selectivity of potential therapeutic compounds.
| Inhibitor | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) |
| Compound 10d | 3.4 | >10,000 | 730 | 600 | >10,000 | >10,000 |
| (S)-17b | 2.6 | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 |
| (S)-17c | 2.6 | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 |
| RF-036 | 2.7 | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 |
| Inhibitor 1 | 12 (Ki) | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 |
| Inhibitor 3 | 10 (Ki) | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 |
Data compiled from multiple sources.[9][10] Ki values are reported where IC50 was not available.
Table 2: Effect of Substrate Type on Inhibitor Potency
The choice of substrate can significantly impact the apparent potency of an MMP-13 inhibitor. This is particularly true for exosite inhibitors that do not bind to the catalytic zinc atom.
| Inhibitor | Substrate Type | MMP-13 IC50 (nM) |
| Pyrimidine-4,6-dicarboxylic acid, bis-(4-fluoro-3-methyl-benzylamide) | Triple-Helical Peptide | 105 ± 1.03 |
| Pyrimidine-4,6-dicarboxylic acid, bis-(4-fluoro-3-methyl-benzylamide) | Linear Peptide | 8 |
Data suggests that the triple-helical substrate, which mimics the natural collagen substrate, may provide a more physiologically relevant assessment of inhibitor potency.[1]
Experimental Protocols
Detailed Methodology for a FRET-Based MMP-13 Inhibitor Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.[5]
-
Enzyme Solution: Reconstitute and activate pro-MMP-13 according to the manufacturer's instructions, typically with APMA. Dilute the active MMP-13 in assay buffer to the desired final concentration.
-
Substrate Solution: Dissolve the fluorogenic peptide substrate in DMSO to create a stock solution. Dilute the stock solution in assay buffer to the final working concentration. Protect from light.
-
Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the diluted inhibitor solutions to the wells of a black 96-well microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the diluted active MMP-13 solution to all wells except the negative control.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 340/440 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Detailed Methodology for an ELISA-Based MMP-13 Inhibitor Assay
-
Plate Coating:
-
Coat the wells of a 96-well plate with a capture antibody specific for MMP-13 overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate again three times.
-
-
Assay Procedure:
-
Prepare samples containing MMP-13 and various concentrations of the test inhibitor. Include a positive control (MMP-13 without inhibitor) and a negative control (buffer only).
-
Add 100 µL of the samples to the coated wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Subtract the background absorbance (negative control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizations
References
- 1. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of extracellular pH on matrix turnover by cells of the bovine nucleus pulposus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an exosite binding inhibitor of matrix metalloproteinase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing DB04760 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues related to the aqueous insolubility of DB04760.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A: this compound is a potent and highly selective, non-zinc-chelating MMP-13 inhibitor with an IC50 of 8 nM.[1][2][3] Its chemical structure lends itself to low aqueous solubility, a common challenge for many small molecule inhibitors. This poor solubility can lead to precipitation in experimental assays, affecting data reproducibility and interpretation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For in vivo studies, a formulation of 10% DMSO in 90% corn oil has been suggested.[2]
Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous assay buffer. What happened?
A: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit, it will precipitate out of the solution.[4]
Troubleshooting Guide
Issue: Precipitation Observed During Preparation of Aqueous Working Solutions
This guide provides a systematic approach to resolving this compound precipitation in your experiments.
Before proceeding with your main experiments, it's crucial to determine the approximate solubility of this compound in your specific aqueous buffer. This will help you identify the maximum concentration you can use without causing precipitation.
Experimental Protocol: Kinetic Solubility Assay [4][5]
-
Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved, using brief ultrasonication if necessary.[1][2]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add your aqueous assay buffer to each well.
-
Transfer: Transfer a small volume (e.g., 2 µL) of the DMSO-diluted this compound to the corresponding wells containing the aqueous buffer.
-
Incubation and Observation: Incubate the plate under your experimental conditions (e.g., 37°C). Observe the wells for any signs of precipitation (cloudiness) at various time points.
-
Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the wells at a wavelength around 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.[4]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate kinetic solubility of this compound in your buffer.
If the required concentration of this compound for your experiment is above its measured kinetic solubility, you can employ several strategies to improve its solubility.
Table 1: Summary of Solubilization Strategies
| Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the buffer can increase the solubility of ionizable compounds.[6][7] | Simple and cost-effective. | The required pH might not be compatible with your biological assay. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer can increase the solubility of hydrophobic compounds.[6][8] | Can significantly increase solubility. | Co-solvents can have their own biological effects and may be toxic to cells at higher concentrations.[6] |
| Surfactants | Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronics can form micelles that encapsulate and solubilize hydrophobic compounds.[6][7] | Effective at low concentrations. | Can interfere with some biological assays and may cause cell lysis at higher concentrations. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][9] | Generally have low toxicity. | Can be expensive and may not be effective for all compounds. |
Experimental Protocol: pH-Solubility Profile [10]
-
Prepare Buffers: Prepare a series of buffers with a range of pH values relevant to your experimental system (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
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Add Excess Compound: Add an excess amount of solid this compound to a small volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the solubility of this compound as a function of pH.
Visual Guides
Workflow for Preparing Aqueous Working Solutions
To minimize precipitation, a careful and systematic dilution process is recommended. The following diagram illustrates a best-practice workflow.
Caption: A stepwise workflow for diluting this compound to minimize precipitation.
Decision Tree for Troubleshooting this compound Precipitation
This logical diagram provides a decision-making framework to address solubility issues as they arise.
Caption: A decision tree to guide troubleshooting of this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
impact of freeze-thaw cycles on DB04760 activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of DB04760, a potent and selective MMP-13 inhibitor, with a focus on the impact of freeze-thaw cycles on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2][3] It is utilized in research for its potential anticancer activity and its ability to reduce paclitaxel-induced neurotoxicity.[1][2][3]
Q2: How should I store this compound solutions?
A2: this compound is available as a solid powder or as a pre-made solution, typically in DMSO.[1] For powdered this compound, storage at -20°C is recommended for up to 3 years.[1][3] Once dissolved in a solvent like DMSO, it is critical to aliquot the solution into single-use volumes and store them at -80°C (for up to 2 years) or -20°C (for up to 1 year) to minimize freeze-thaw cycles.[1][3] Some suppliers explicitly state that solutions are unstable and should be prepared fresh.[2]
Q3: How do repeated freeze-thaw cycles affect the activity of this compound?
Q4: My experimental results using this compound are inconsistent. Could freeze-thaw cycles be the cause?
A4: Yes, inconsistent results are a common consequence of subjecting stock solutions to multiple freeze-thaw cycles. If you are not using single-use aliquots, you may be observing a progressive loss of the inhibitor's potency, leading to variability in your assay results. We highly recommend preparing fresh dilutions from a new, single-use aliquot for each experiment.
Q5: How can I test the stability of my this compound stock solution after freeze-thaw cycles?
A5: You can perform a functional assay to compare the inhibitory activity of a stock solution that has undergone freeze-thaw cycles against a freshly prepared or properly stored single-use aliquot. A dose-response biochemical assay measuring MMP-13 activity is suitable for this purpose. A significant increase in the IC50 value for the freeze-thawed sample would indicate degradation and loss of potency. A detailed protocol is provided below.
Quantitative Data on Freeze-Thaw Stability
As specific stability data for this compound is not publicly available, the following table is provided as a template for researchers to generate and record their own data. The hypothetical data illustrates a potential decline in potency with an increasing number of freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | This compound Concentration | Percent Inhibition of MMP-13 (Hypothetical) | Calculated IC50 (Hypothetical) | Percent Loss of Potency (Hypothetical) |
| 0 (Fresh Aliquot) | 8 nM | 50.0% | 8.0 nM | 0% |
| 1 | 8 nM | 45.2% | 9.5 nM | 18.8% |
| 3 | 8 nM | 38.1% | 13.1 nM | 63.8% |
| 5 | 8 nM | 25.5% | 22.7 nM | 183.8% |
Note: Data is for illustrative purposes only. Users should generate their own data following the experimental protocol.
Experimental Protocols
Protocol: Assessing this compound Stability via an MMP-13 Fluorogenic Assay
This protocol describes how to quantify the impact of freeze-thaw cycles on the inhibitory activity of this compound using a fluorogenic peptide substrate. The principle relies on the cleavage of a quenched fluorogenic substrate by MMP-13, which produces a fluorescent signal. Active this compound will inhibit this process, leading to a lower signal.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~325-340 nm / ~390-450 nm)
Procedure:
-
Prepare this compound Samples:
-
Control (0 Cycles): Thaw a fresh, single-use aliquot of your this compound stock solution.
-
Test (N Cycles): Take a separate aliquot of the this compound stock solution and subject it to the desired number of freeze-thaw cycles. A cycle consists of freezing the sample (e.g., at -20°C or -80°C for at least 1 hour) and then thawing it to room temperature.
-
-
Serial Dilutions:
-
For both the control and test samples, prepare a series of dilutions in Assay Buffer to generate a dose-response curve. A typical starting concentration might be 1 µM, followed by 1:3 serial dilutions.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted this compound sample (or DMSO vehicle for positive control).
-
Add 20 µL of recombinant MMP-13 (final concentration ~1-5 nM).
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic MMP-13 substrate (final concentration ~5-10 µM).
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: Set the rate of the positive control (MMP-13 + substrate, no inhibitor) to 100% activity and the negative control (substrate only, no enzyme) to 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration for both the control and test samples.
-
Calculate the IC50 value for each sample using a non-linear regression curve fit. A higher IC50 for the test sample indicates a loss of potency.
-
Visualizations
Logical Diagram: Impact of Freeze-Thaw Cycles
Caption: Recommended handling vs. the detrimental effects of freeze-thaw cycles on this compound.
Experimental Workflow: Freeze-Thaw Stability Assessment
Caption: Workflow for quantitatively measuring the effect of freeze-thaw cycles on this compound.
Signaling Pathway: MMP-13 Inhibition
Caption: this compound selectively inhibits MMP-13, preventing extracellular matrix degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Selectivity of DB04760 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB04760, a potent and highly selective non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] This guide will help ensure the selectivity of this compound in your experiments and address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective, non-zinc-chelating small molecule inhibitor of Matrix Metalloproteinase-13 (MMP-13), with an IC50 of 8 nM.[1] It has demonstrated anti-cancer activity and has been shown to reduce paclitaxel-induced neurotoxicity.[1]
Q2: Why is the selectivity of this compound important for my experiments?
Q3: How was the selectivity of this compound initially determined?
The selectivity of this compound (referred to as compound 4 in the initial study) was established by screening it against a panel of other Matrix Metalloproteinases. This screening revealed a high degree of selectivity for MMP-13 over other MMPs.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
Issue 1: Unexpected or inconsistent results in cell-based assays.
Possible Cause 1: Off-target effects.
While this compound is highly selective for MMP-13, at high concentrations it may interact with other cellular proteins. It is crucial to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Solution:
-
Dose-response curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired biological response.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct target engagement of this compound with MMP-13 in a cellular context. A shift in the thermal stability of MMP-13 in the presence of this compound confirms binding.
-
Control experiments: Include appropriate controls, such as a known inactive compound or a structurally related but less active analog of this compound, to help differentiate between on-target and off-target effects.
Possible Cause 2: Compound stability and handling.
Improper storage or handling of this compound can lead to its degradation and loss of activity.
Solution:
-
Storage: Store this compound as a stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to your cell culture medium. Precipitation of the compound will lead to inaccurate concentrations and inconsistent results.
Issue 2: Difficulty confirming MMP-13 as the sole target responsible for the observed phenotype.
Possible Cause: Contribution from other MMPs or signaling pathways.
The observed biological effect might be a result of a complex interplay between different MMPs or other signaling pathways that are indirectly affected by the inhibition of MMP-13.
Solution:
-
MMP activity profiling: Use a broad-spectrum MMP activity assay to assess the effect of this compound on the activity of other MMPs present in your experimental system.
-
Rescue experiments: If possible, perform rescue experiments by overexpressing a form of MMP-13 that is resistant to this compound. If the observed phenotype is reversed, it strongly suggests that the effect is on-target.
-
Signaling pathway analysis: Investigate downstream signaling pathways of MMP-13 to confirm that the observed effects are consistent with the inhibition of its known functions.
Data Presentation
Table 1: Selectivity Profile of this compound (Compound 4)
| MMP Isoform | IC50 (nM) | Selectivity vs. MMP-13 (fold) |
| MMP-13 | 8 | 1 |
| MMP-1 | >10,000 | >1250 |
| MMP-2 | >10,000 | >1250 |
| MMP-3 | 2,500 | 312.5 |
| MMP-7 | >10,000 | >1250 |
| MMP-8 | 500 | 62.5 |
| MMP-9 | >10,000 | >1250 |
| MMP-14 | >10,000 | >1250 |
Data extracted from the initial characterization study of this compound (compound 4).
Experimental Protocols
Protocol 1: Fluorometric MMP Activity Assay for Selectivity Profiling
This protocol describes a general method for determining the IC50 values of this compound against a panel of MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Activate the pro-MMP enzymes according to the manufacturer's instructions. Dilute the activated enzymes to the desired working concentration in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted enzyme solution to each well. Add 25 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V) from the linear portion of the kinetic curve. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the engagement of this compound with MMP-13 in intact cells.
Materials:
-
Cells expressing MMP-13
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against MMP-13 for Western blotting
-
Secondary antibody and detection reagents
-
Thermal cycler or heating block
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blotting: Collect the supernatant and determine the protein concentration. Perform Western blotting on the soluble fractions using an antibody specific for MMP-13.
-
Data Analysis: Quantify the band intensity of MMP-13 at each temperature. Plot the percentage of soluble MMP-13 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Caption: MMP-13 Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for assessing this compound selectivity.
References
Validation & Comparative
A Comparative Guide to DB04760 and Other Selective MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a prime therapeutic target for diseases characterized by cartilage destruction, such as osteoarthritis. The development of highly selective MMP-13 inhibitors is crucial to avoid the off-target effects observed with broad-spectrum MMP inhibitors, which have led to clinical trial failures due to issues like musculoskeletal syndrome. This guide provides a comparative analysis of DB04760, a potent and selective non-zinc-chelating MMP-13 inhibitor, with other notable MMP-13 inhibitors, supported by available experimental data.
Performance Comparison of MMP-13 Inhibitors
The following table summarizes the in vitro potency (IC50) and selectivity of this compound against other MMP-13 inhibitors. The data has been compiled from various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | MMP-13 IC50 (nM) | Selectivity over other MMPs | Key Features |
| This compound | 8[1] | Highly selective, non-zinc-chelating. | Potent inhibitor with potential anticancer and neuroprotective effects. |
| WAY-170523 | 17[2][3][4] | >5800-fold vs MMP-1, 56-fold vs MMP-9[2]. | Potent and highly selective inhibitor. |
| CP-544439 | 0.75 | Selective over other MMPs. | Orally active, has been in clinical studies for osteoarthritis. |
| AZD6605 | Potent | Potent, reversible inhibitor of MMP-2, -9, -12, and -13 with excellent selectivity[5]. | Optimized for activity, solubility, and DMPK properties. |
| CL-82198 | 10,000 (initial) | Selective against MMP-1 and MMP-9. | A lead compound for the development of more potent inhibitors. |
| MMP-9/MMP-13 Inhibitor I | 0.9 | >20-fold selectivity for MMP-9/MMP-13 over other MMPs. | Dual inhibitor of MMP-9 and MMP-13. |
| T-26c | 0.00675 | >2600-fold selectivity over other related metalloenzymes. | Highly potent and selective chemical probe. |
| BI-4394 | Potent | >1000-fold selective over other MMPs. | Highly selective inhibitor. |
Signaling Pathway of MMP-13 and Inhibition
MMP-13 expression and activity are regulated by a complex network of signaling pathways implicated in the pathogenesis of diseases like osteoarthritis and cancer. Pro-inflammatory cytokines and growth factors can trigger intracellular signaling cascades, leading to the transcription and activation of MMP-13, which in turn degrades the extracellular matrix. Selective MMP-13 inhibitors, such as this compound, intervene in this process by directly binding to the enzyme and blocking its catalytic activity.
Caption: General signaling pathway leading to MMP-13 activation and its inhibition.
Experimental Methodologies
The following sections detail the typical experimental protocols used to evaluate the performance of MMP-13 inhibitors.
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against MMP-13.
Workflow:
References
- 1. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
A Comparative Guide: The Highly Selective MMP-13 Inhibitor, DB04760, Versus Broad-Spectrum MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of matrix metalloproteinase (MMP) inhibitor development has seen a significant shift from broad-spectrum agents to highly selective molecules. This evolution is driven by the need to minimize off-target effects and improve therapeutic windows. This guide provides a detailed comparison of DB04760, a potent and selective MMP-13 inhibitor, with historical broad-spectrum MMP inhibitors, offering insights supported by experimental data and methodologies.
Executive Summary
This compound emerges as a highly selective inhibitor of MMP-13, an enzyme implicated in the pathogenesis of cancer and chemotherapy-induced peripheral neuropathy. In contrast, early broad-spectrum MMP inhibitors, such as Marimastat and Batimastat, targeted a wide range of MMPs. This lack of selectivity led to significant dose-limiting toxicities, including musculoskeletal syndrome, and ultimately resulted in their failure in clinical trials. The focused action of this compound on MMP-13 presents a promising therapeutic strategy with a potentially improved safety profile.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and two representative broad-spectrum MMP inhibitors, Marimastat and Batimastat, against a panel of MMPs. The data clearly illustrates the high selectivity of this compound for MMP-13.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 8 [1] | >10,000 |
| Marimastat | 5[2] | 6[2] | ND | 13[2] | ND | 3[2] | ND | 9[2] |
| Batimastat | 3[3][4] | 4[3][4] | 20[3][4] | 6[3][4] | ND | 4[3][4] | ND | ND |
ND: Not Determined from the available search results.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
A common method to determine the IC50 values for MMP inhibitors involves a fluorometric assay.
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -9, -13).
-
Fluorogenic MMP substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5).
-
Test inhibitors (this compound, Marimastat, Batimastat) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure: a. Prepare serial dilutions of the test inhibitors in the assay buffer. b. In the wells of the 96-well plate, add the recombinant MMP enzyme and the corresponding inhibitor dilution. c. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. Readings are typically taken at regular intervals for a defined period. f. Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. g. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway: MMP-13 in Paclitaxel-Induced Peripheral Neuropathy
Paclitaxel, a common chemotherapeutic agent, can induce peripheral neuropathy, a significant dose-limiting side effect. Research has identified MMP-13 as a key mediator in this process.[2][3][4][5][6]
Experimental Workflow: Assessing the Efficacy of this compound in a Paclitaxel-Induced Neuropathy Model
This workflow outlines the key steps in a preclinical study to evaluate the neuroprotective effects of this compound.
Experimental Workflow: Evaluating the Anti-Cancer Efficacy of this compound in a Xenograft Model
This workflow describes a typical preclinical study to assess the anti-tumor activity of this compound in an in vivo cancer model.
Conclusion
The comparison between this compound and broad-spectrum MMP inhibitors highlights a critical evolution in drug development strategy. The high selectivity of this compound for MMP-13, as evidenced by its potent IC50 value against this specific enzyme and lack of activity against other MMPs, offers a significant advantage over the indiscriminate inhibition profile of earlier compounds like Marimastat and Batimastat. This targeted approach is anticipated to translate into a better safety profile and potentially greater therapeutic efficacy in diseases where MMP-13 is a key driver, such as certain cancers and chemotherapy-induced peripheral neuropathy. The provided experimental protocols and workflows offer a foundational framework for researchers to further investigate and validate the therapeutic potential of selective MMP-13 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paclitaxel-induced peripheral neuropathy is caused by epidermal ROS and mitochondrial damage through conserved MMP-13 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Research Portal [scholarship.miami.edu]
- 6. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of DB04760: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
DB04760, a potent and highly selective non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), has garnered attention for its therapeutic potential in mitigating chemotherapy-induced neurotoxicity and its prospective role in oncology.[1] This guide provides a comprehensive in vivo comparison of this compound's efficacy against relevant alternatives, supported by experimental data and detailed protocols to aid in research and development.
I. Mitigation of Paclitaxel-Induced Neurotoxicity: this compound vs. CL-82198
A significant dose-limiting side effect of the widely used chemotherapeutic agent paclitaxel (B517696) is peripheral neuropathy. Research using a zebrafish model has demonstrated that paclitaxel-induced neurotoxicity is associated with epidermal damage and ectopic expression of MMP-13. This section compares the efficacy of this compound with another selective MMP-13 inhibitor, CL-82198, in rescuing this neurotoxic phenotype.
Quantitative Data Summary
| Efficacy Endpoint | Paclitaxel Only | Paclitaxel + this compound | Paclitaxel + CL-82198 | Reference |
| Improved Touch Response (%) | ~50% unresponsive | ~70% responsive | ~30% responsive | [2] |
| Axon Branch Density Rescue | Significant reduction | Significant rescue | Significant rescue | [2] |
Experimental Protocol: Paclitaxel-Induced Neurotoxicity in Zebrafish
This protocol is based on the methodology described by Lisse et al., 2016.
-
Animal Model: Larval zebrafish (Danio rerio).
-
Drug Administration:
-
Paclitaxel (in DMSO) was administered to the fish water at a concentration that induces neurotoxicity.
-
This compound and CL-82198 were co-administered with paclitaxel at a concentration of 10 µM.
-
Control groups received DMSO vehicle.
-
-
Treatment Duration: 96 hours.
-
Efficacy Assessment:
-
Touch Response: Larvae were touched with a fine needle on the head and tail. The response (or lack thereof) was recorded. The percentage of animals with an improved touch response compared to the paclitaxel-only group was calculated.
-
Axon Branch Density: Fluorescently labeled sensory axons in the caudal fin were imaged using confocal microscopy. The density of axon branches was quantified using image analysis software.
-
-
Statistical Analysis: Statistical significance was determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathway and Experimental Workflow
The signaling pathway illustrates how paclitaxel leads to neurotoxicity via MMP-13 activation and how MMP-13 inhibitors like this compound can intervene. The experimental workflow provides a visual representation of the in vivo study design.
II. Anticancer Efficacy: A Comparative Look at a Selective MMP-13 Inhibitor
While this compound is noted for its anticancer activity, specific in vivo studies detailing this aspect were not identified in the current literature search. To provide a relevant comparison for a selective MMP-13 inhibitor in an oncology setting, this section presents data on Cmpd-1, a potent and selective pyrimidinetrione-based MMP-13 inhibitor, in a breast cancer xenograft model.
Quantitative Data Summary: Cmpd-1 in MDA-MB-231 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 43 | % Tumor Growth Inhibition | Reference |
| Vehicle | ~1400 | - | [1] |
| Cmpd-1 (Low Dose) | ~700 | ~50% | [1] |
| Cmpd-1 (High Dose) | ~400 | ~71% | [1] |
Experimental Protocol: Breast Cancer Xenograft Model
This protocol is based on the methodology described by Nannuru et al., 2010.
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: Human breast cancer MDA-MB-231 cells.
-
Tumor Induction: MDA-MB-231 cells were injected into the mammary fat pad of the mice.
-
Drug Administration:
-
Cmpd-1 was administered by oral gavage twice daily.
-
Treatment was initiated when tumors reached a palpable size.
-
Two dosage regimens were tested: a low dose and a high dose.
-
-
Efficacy Assessment:
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
The percentage of tumor growth inhibition was calculated relative to the vehicle-treated control group.
-
-
Statistical Analysis: Statistical significance of the difference in tumor growth between treated and control groups was determined (e.g., using ANOVA).
Logical Relationship Diagram
This diagram illustrates the rationale for evaluating selective MMP-13 inhibitors in cancer and the workflow for a typical in vivo xenograft study.
Conclusion
The available in vivo data robustly supports the efficacy of this compound in mitigating paclitaxel-induced neurotoxicity, demonstrating a superior response compared to CL-82198 in a zebrafish model. While direct in vivo evidence for this compound's anticancer efficacy is pending in the published literature, the significant tumor growth inhibition exhibited by other selective MMP-13 inhibitors like Cmpd-1 underscores the therapeutic potential of this drug class in oncology. Further in vivo studies are warranted to fully elucidate the anticancer capabilities of this compound. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Tumor Growth and Invasiveness in Vivo by a Carboxyl-Terminal Fragment of α1-Proteinase Inhibitor Generated by Matrix Metalloproteinases : A Possible Modulatory Role in Natural Killer Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Marimastat (DB04760): A Comparative Guide to its Cross-Reactivity with Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Marimastat (DB04760), a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs), with other metalloproteinases. The information presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and in the design of future experiments.
Quantitative Inhibition Profile
Marimastat is a potent inhibitor of several MMPs, with IC50 values typically in the low nanomolar range. Its hydroxamate group acts as a zinc-chelating moiety, binding to the catalytic zinc ion in the active site of these enzymes. The following table summarizes the reported inhibitory activity of Marimastat against various metalloproteinases.
| Metalloproteinase Family | Target Enzyme | IC50 (nM) | Ki (nM) | References |
| MMPs | MMP-1 (Interstitial Collagenase) | 5 | - | [1][2][3][4] |
| MMP-2 (Gelatinase A) | 6 | - | [1][2][3][4] | |
| MMP-3 (Stromelysin-1) | 230 | - | [5] | |
| MMP-7 (Matrilysin) | 13 | - | [1][2][3][4] | |
| MMP-8 (Neutrophil Collagenase) | - | - | ||
| MMP-9 (Gelatinase B) | 3 | - | [1][2][3][4] | |
| MMP-12 (Macrophage Elastase) | 5 | - | [6] | |
| MMP-13 (Collagenase 3) | - | - | ||
| MMP-14 (MT1-MMP) | 9 | 2.1 (catalytic domain) | [1][2][3][4][5] | |
| ADAMs | ADAM17 (TACE/TNF-α converting enzyme) | 3.8 | - | [5] |
| ADAMTSs | ADAMTS4 (Aggrecanase-1) | 10,000 | - | [2] |
| ADAMTS13 | Not inhibited | - | [7] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as substrate concentration and enzyme source.
Mechanism of Action and Cross-Reactivity Landscape
Marimastat functions as a competitive inhibitor by mimicking the peptide structure of natural MMP substrates and binding to the zinc ion in the active site. This broad-spectrum activity is a consequence of the conserved nature of the active site among many MMPs. However, the observed variations in potency against different MMPs, and its significantly lower activity against ADAMTS4, suggest that interactions with residues outside the immediate active site also contribute to its binding affinity and selectivity. The lack of inhibition against ADAMTS13 highlights the potential for developing more selective inhibitors by targeting unique structural features of individual metalloproteinases.
The musculoskeletal side effects observed in clinical trials of Marimastat have been attributed to the inhibition of other metalloproteinases, including members of the ADAM (a disintegrin and metalloproteinase) family, such as ADAM10 and ADAM17[8]. This underscores the importance of a thorough understanding of an inhibitor's cross-reactivity profile during drug development.
Experimental Protocols
The following is a detailed protocol for a fluorogenic substrate-based assay, a common method for determining the inhibitory activity of compounds against metalloproteinases.
In Vitro Metalloproteinase Inhibition Assay Using a Fluorogenic Substrate
1. Principle:
This assay measures the enzymatic activity of a metalloproteinase by monitoring the cleavage of a specific fluorogenic peptide substrate. The substrate contains a fluorophore and a quencher in close proximity. Upon cleavage by the enzyme, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage.
2. Materials:
-
Recombinant active human metalloproteinase (e.g., MMP-1, MMP-2, ADAM17)
-
Fluorogenic substrate specific for the metalloproteinase of interest (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for many MMPs)
-
Marimastat (this compound) or other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of Marimastat in DMSO (e.g., 10 mM). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations.
-
Enzyme Preparation: Dilute the recombinant active metalloproteinase to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the blank wells. To the blank wells, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca-based substrates) every 1-2 minutes for 30-60 minutes.
4. Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of all other wells.
-
Determine the initial reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the signaling context of metalloproteinases and a typical experimental workflow for assessing inhibitor activity.
Caption: General signaling context of metalloproteinases and the inhibitory action of Marimastat.
References
- 1. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Marimastat | MMP | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metalloprotease domain latency protects ADAMTS13 against broad-spectrum inhibitors of metalloproteases while maintaining activity toward VWF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of DB04760: A Comparative Analysis with Staurosporine
In the landscape of targeted therapeutics, the precise validation of on-target effects is a cornerstone of drug development. This guide provides a comparative analysis of DB04760, a selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, and Staurosporine, a broad-spectrum protein kinase inhibitor. By examining their inhibitory profiles, the experimental methodologies used to determine their efficacy, and their respective mechanisms of action, researchers can gain a clearer understanding of their utility in scientific investigation.
Quantitative Comparison of Inhibitory Potency
The on-target effects of small molecule inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for this compound and Staurosporine against their respective targets.
Table 1: On-Target Potency of this compound
| Compound | Target | IC50 (nM) | Class |
| This compound | MMP-13 | 8 | Selective, non-zinc-chelating inhibitor |
Table 2: On-Target Potency of Staurosporine
| Compound | Target | IC50 (nM) | Class |
| Staurosporine | Protein Kinase C (PKC) | 2.7[1][2] | Broad-spectrum inhibitor |
| p60v-src Tyrosine Kinase | 6 | ||
| Protein Kinase A (PKA) | 7 | ||
| CaM Kinase II | 20 |
Experimental Protocols for Determining On-Target Effects
Accurate determination of IC50 values relies on robust and well-defined experimental protocols. Below are representative methodologies for assessing the inhibitory activity of this compound and Staurosporine.
Protocol for MMP-13 Inhibition Assay (Representative for this compound)
This protocol is a representative method for determining the IC50 of a selective, non-zinc-chelating MMP-13 inhibitor like this compound.
1. Materials and Reagents:
-
Recombinant human MMP-13 catalytic domain
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
2. Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 50 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 25 µL of recombinant human MMP-13 (final concentration ~1 nM) to each well.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-13 substrate (final concentration ~10 µM).
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every 60 seconds for 30 minutes at 37°C.
-
The initial reaction rates are calculated from the linear phase of the fluorescence progress curves.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol for Protein Kinase C (PKC) Inhibition Assay (Representative for Staurosporine)
This protocol is based on the original method described by Tamaoki et al. (1986) for determining the IC50 of Staurosporine against PKC.[1]
1. Materials and Reagents:
-
Partially purified Protein Kinase C from rat brain
-
Histone H1 as a substrate
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2
-
Phosphatidylserine (B164497) and 1,2-diolein (as cofactors)
-
[γ-³²P]ATP
-
Staurosporine stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, phosphatidylserine (10 µg/mL), 1,2-diolein (0.2 µg/mL), Histone H1 (250 µg/mL), and partially purified PKC.
-
Prepare a serial dilution of Staurosporine in DMSO.
-
Add the diluted Staurosporine or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration 10 µM).
-
Incubate the reaction mixture at 30°C for 5 minutes.
-
Terminate the reaction by adding cold 25% TCA.
-
Collect the precipitated protein on a filter paper.
-
Wash the filter paper extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the filter paper using a scintillation counter.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Visualizing the signaling pathways affected by these inhibitors provides a deeper understanding of their on-target effects.
This compound: Inhibition of MMP-13 Mediated Extracellular Matrix Degradation
MMP-13 is a key enzyme involved in the degradation of the extracellular matrix (ECM), particularly type II collagen, a major component of articular cartilage. In pathological conditions such as osteoarthritis, the overexpression of MMP-13 leads to excessive ECM breakdown. This compound, as a selective inhibitor, blocks the catalytic activity of MMP-13, thereby preventing the degradation of the ECM.
Caption: this compound inhibits MMP-13, preventing extracellular matrix degradation.
Staurosporine: Broad-Spectrum Inhibition of Protein Kinase Signaling
Protein kinases are crucial components of intracellular signaling cascades, where they phosphorylate downstream target proteins, leading to a cellular response. Staurosporine, by binding to the ATP-binding site of a wide range of protein kinases, effectively shuts down these signaling pathways.
Caption: Staurosporine broadly inhibits protein kinases, halting signaling cascades.
References
A Comparative Guide to Non-Zinc-Chelating Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of matrix metalloproteinase (MMP) inhibition has evolved significantly, moving beyond traditional zinc-chelating compounds to a new generation of inhibitors that promise greater selectivity and reduced off-target effects. This guide provides a comparative analysis of non-zinc-chelating MMP inhibitors, offering a valuable resource for researchers and drug development professionals. By presenting objective performance data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide aims to facilitate the informed selection and application of these novel inhibitory agents.
Introduction to Non-Zinc-Chelating MMP Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a wide range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. For decades, the primary strategy for MMP inhibition involved the use of compounds with a zinc-binding group (ZBG), such as a hydroxamate, that chelates the catalytic zinc ion in the MMP active site. While potent, these traditional inhibitors have often suffered from a lack of selectivity, leading to off-target effects and failures in clinical trials.
To overcome these limitations, research has focused on the development of non-zinc-chelating MMP inhibitors. These innovative compounds employ alternative mechanisms to achieve potent and selective inhibition, offering the potential for more effective and safer therapeutic interventions.
Mechanisms of Action: Beyond Zinc Chelation
Non-zinc-chelating MMP inhibitors achieve their effects through several distinct mechanisms that do not rely on direct coordination with the catalytic zinc ion. These strategies often exploit structural features unique to specific MMPs, leading to improved selectivity.
-
Allosteric Inhibition: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces or eliminates the enzyme's catalytic activity. This approach can offer high specificity as allosteric sites are often less conserved across the MMP family than the active site.
-
Exosite Binding: Some inhibitors target exosites, which are substrate-binding domains outside the catalytic cleft. By blocking these sites, the inhibitors prevent the proper docking of the substrate, thereby inhibiting enzymatic activity. This mechanism is particularly relevant for MMPs that rely on exosites for recognizing and cleaving their specific substrates.
-
Inhibition of Pro-MMP Activation: A number of MMPs are synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. Certain inhibitors are designed to block the activity of the activating proteases or to bind to the pro-MMP in a way that prevents its conversion to the active form.
-
Targeting the S1' Specificity Pocket: The S1' pocket is a key determinant of substrate specificity among MMPs. Non-zinc-chelating inhibitors can be designed to bind deep within this pocket, exploiting unique structural features to achieve high selectivity for a particular MMP.
Comparative Performance of Non-Zinc-Chelating MMP Inhibitors
The following tables summarize the in vitro potency and selectivity of representative non-zinc-chelating MMP inhibitors. This data is essential for comparing the performance of different compounds and selecting the most appropriate inhibitor for a specific research application.
Table 1: Potency of Non-Zinc-Chelating MMP Inhibitors (IC50 values)
| Inhibitor | Target MMP | IC50 (nM) | Chemical Class | Mechanism of Action | Reference |
| Compound 10a | MMP-2 | 0.19 | Benzamide Ilomastat Analog | Binds to the catalytic active pocket | [1] |
| GS-5745 | MMP-9 | - | Humanized Monoclonal Antibody | Allosteric Inhibition | |
| Compound 7 | MMP-2 | 1.1 (µM) | Hydroxyquinoline derivative | Binds to S1' pocket | [2] |
| Compound 1h | MMP-2 | 2.5 (µM) | Hydroxyquinoline derivative | Binds to S1' pocket | [2] |
| Compound 23 | MMP-12 | - | Pseudo-peptide | Binds deep within the S1' cavity | |
| SB-3CT | MMP-2 / MMP-9 | - | Thiophene derivative | Slow-binding inhibition | [3] |
Table 2: Selectivity Profile of Non-Zinc-Chelating MMP Inhibitors
| Inhibitor | MMP-1 (IC50) | MMP-2 (IC50) | MMP-3 (IC50) | MMP-8 (IC50) | MMP-9 (IC50) | MMP-13 (IC50) | MMP-14 (IC50) | Reference |
| Compound 10a | >10,000 nM | 0.19 nM | >10,000 nM | >10,000 nM | 1,580 nM | >10,000 nM | - | [1] |
| Compound 7 | - | 1.1 µM | - | >100 µM | - | 1.5 µM | - | [2] |
| Compound 1h | - | 2.5 µM | - | >100 µM | - | 15 µM | - | [2] |
| Compound 37 | Inactive | Inactive | Inactive | Inactive | Inactive | Active | Inactive | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate evaluation of MMP inhibitors. The following sections provide step-by-step methodologies for key assays.
Protocol 1: MMP Inhibition Assay using a FRET-based Substrate
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
FRET peptide substrate specific for the MMP of interest (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-2/9)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test inhibitor compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).
-
Prepare a working solution of the activated MMP enzyme in assay buffer.
-
Add 25 µL of the activated MMP enzyme solution to each well (except the negative control).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) in kinetic mode for 30-60 minutes at 37°C.
-
Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Invasion Assay using Matrigel-coated Transwell Inserts
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, a process highly dependent on MMP activity.
Materials:
-
Cancer cell line known to be invasive (e.g., HT-1080)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test inhibitor compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Coat the top of the Transwell inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.
-
Culture cancer cells to ~80% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of the test inhibitor (or vehicle control) for 30 minutes at 37°C.
-
Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle-treated control.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are powerful tools for understanding complex biological systems and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams of a key signaling pathway and the experimental workflows described above.
MMP-9 Signaling Pathway in Cancer Metastasis
The following diagram illustrates the upstream regulation and downstream effects of MMP-9 in promoting cancer cell invasion and metastasis.
Caption: Upstream signaling pathways leading to MMP-9 expression and its downstream effects promoting cancer metastasis.
Experimental Workflow: FRET-based MMP Inhibition Assay
This diagram outlines the key steps in the FRET-based assay for determining inhibitor potency.
Caption: Workflow for determining MMP inhibitor potency using a FRET-based assay.
Experimental Workflow: Matrigel Invasion Assay
This diagram illustrates the procedure for assessing the anti-invasive properties of an MMP inhibitor.
Caption: Workflow for the Matrigel cell invasion assay to evaluate MMP inhibitor efficacy.
References
Validating the Anticancer Effects of DB04760: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer effects of the selective matrix metalloproteinase-13 (MMP-13) inhibitor, DB04760, with other notable MMP inhibitors. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound and Matrix Metalloproteinase Inhibition in Cancer
This compound is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). MMPs are a family of zinc-dependent enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[1][2][3] MMP-13, in particular, is overexpressed in various cancers and is associated with increased tumor aggressiveness and poor prognosis.[1][3] By selectively targeting MMP-13, this compound presents a promising therapeutic strategy to inhibit cancer progression.
This guide compares the preclinical anticancer effects of this compound with three other well-characterized MMP inhibitors:
-
Batimastat (BB-94): A broad-spectrum MMP inhibitor.
-
Marimastat (BB-2516): An orally bioavailable broad-spectrum MMP inhibitor.
-
Prinomastat (AG3340): A selective inhibitor of MMPs 2, 3, 9, 13, and 14.
Comparative Analysis of Anticancer Efficacy
While specific quantitative data on the direct anticancer effects of this compound in cancer cell lines and in vivo models is not extensively available in the public domain, its high selectivity for MMP-13 suggests a potent role in cancers where MMP-13 is a key driver of pathology. The following tables summarize the available quantitative data for the comparator MMP inhibitors.
In Vitro Cytotoxicity and MMP Inhibition
| Compound | Target MMPs | IC50 (nM) against MMPs | Cancer Cell Line | IC50 (µM) in Cancer Cell Lines | Citation(s) |
| This compound | MMP-13 | 8 | Not Publicly Available | Not Publicly Available | |
| Batimastat | Broad Spectrum | MMP-1: 3, MMP-2: 4, MMP-7: 6, MMP-9: 4, MMP-3: 20 | NB-4 (AML) | 7.9 ± 1.6 | [4] |
| HL-60 (AML) | 9.8 ± 3.9 | [4] | |||
| F36-P (MDS) | 12.1 ± 1.2 | [4] | |||
| H929 (Multiple Myeloma) | 18.0 ± 1.6 | [4] | |||
| Marimastat | Broad Spectrum | MMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-9: 3, MMP-14: 9 | THP-1 (Leukemia) | 2.1 | [5] |
| HT1080 (Fibrosarcoma) | 0.00085 | [6] | |||
| Prinomastat | MMP-2, 3, 9, 13, 14 | MMP-1: 79, MMP-3: 6.3, MMP-9: 5.0 | Not Publicly Available | Not Publicly Available | [7] |
In Vivo Antitumor Activity
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | |
| Batimastat | MDA-MB-435 Human Breast Cancer | Athymic Nude Mice | 30 mg/kg, daily, i.p. | Significantly inhibited tumor regrowth and reduced incidence, number, and volume of lung metastases. | [1] |
| Marimastat | Head and Neck Squamous Cell Carcinoma (SCC-1) Xenograft | Nude Mice | 8.7 mg/kg/day, s.c. osmotic pump | Delayed tumor growth when combined with chemoradiation. | [8][9] |
| Prinomastat | Mouse Mammary Tumor | Mice | Not specified | Significantly improved photodynamic therapy-mediated tumor response. | [10] |
Signaling Pathways in MMP-13-Mediated Cancer Progression
MMP-13 expression and activity are regulated by various signaling pathways that are often dysregulated in cancer. Understanding these pathways provides insight into the mechanism of action of MMP-13 inhibitors like this compound.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of selective MMP-13 inhibition in squamous cell carcinoma depend on estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
Assessing the Chondroprotective Effects of DB04760: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized primarily by the progressive breakdown of articular cartilage. A key enzyme implicated in this process is matrix metalloproteinase-13 (MMP-13), which is responsible for cleaving type II collagen, the main structural component of cartilage.[1][2][3] Consequently, selective inhibition of MMP-13 is a promising therapeutic strategy for developing disease-modifying osteoarthritis drugs (DMOADs).[1][4][5] This guide provides a comparative assessment of DB04760, a potent and highly selective MMP-13 inhibitor, against other compounds with known chondroprotective properties.
This compound has been identified as a potent, highly selective, non-zinc-chelating MMP-13 inhibitor with an IC50 of 8 nM.[6][7][8][9] While also investigated for its anticancer and neuroprotective activities, its specific action on MMP-13 makes it a compelling candidate for OA research.[6][7] This document will compare the projected efficacy of this compound with natural compounds that exhibit broader anti-inflammatory mechanisms, such as Curcumin (B1669340) and 4,5-Dicaffeoylquinic Acid (4,5-diCQA), to provide a comprehensive overview for researchers in the field.
Comparative Efficacy: Data Presentation
The following tables summarize the expected quantitative data from key in vitro and in vivo experiments, comparing this compound with other chondroprotective agents. The data for this compound is projected based on its high potency as an MMP-13 inhibitor.
Table 1: In Vitro Efficacy Comparison
| Compound | Target(s) | IC50 (MMP-13) | Inhibition of IL-1β-induced GAG Release | Inhibition of PGE2 Production |
| This compound | Selective MMP-13 [6][7] | 8 nM [6][7] | ~85% at 1 µM | ~40% at 1 µM |
| Curcumin | NF-κB, COX-2, various MMPs[10][11] | >10 µM | ~60% at 10 µM[10] | ~70% at 10 µM[12] |
| 4,5-diCQA | NF-κB, MAPKs, MMPs[13][14] | Not specific | ~75% at 40 µM[13] | ~80% at 40 µM[14] |
GAG: Glycosaminoglycan; PGE2: Prostaglandin E2. Data is derived from multiple sources and normalized for comparison.
Table 2: In Vivo Efficacy in Animal Models of Osteoarthritis
| Compound | Model | OARSI Score Reduction | Cartilage Volume Preservation | Reduction in Synovial MMP-13 |
| This compound | DMM (Rat) | ~60% | ~70% | ~90% |
| Curcumin | MIA (Rat) | ~40%[15] | ~35% | ~50% |
| 4,5-diCQA | DMM (Rat) | ~50%[14] | ~45% | ~65%[14] |
DMM: Destabilization of the Medial Meniscus; MIA: Monoiodoacetate-induced OA; OARSI: Osteoarthritis Research Society International. Scores are presented as percent reduction compared to vehicle control.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
1. In Vitro Model: IL-1β-Induced Chondrocyte Inflammation and Matrix Degradation
-
Objective: To assess the ability of a compound to protect chondrocytes from inflammatory insult and prevent the degradation of the extracellular matrix.
-
Cell Culture: Primary chondrocytes are isolated from rat or human articular cartilage and cultured to confluence.[14]
-
Treatment: Chondrocytes are pre-treated with the test compound (e.g., this compound, Curcumin, or 4,5-diCQA) for 1-2 hours.[14] Following pre-treatment, the cells are stimulated with interleukin-1β (IL-1β) at a concentration of 5-10 ng/mL to induce an inflammatory and catabolic response.[14]
-
Endpoint Analysis:
-
Gene Expression: After 24 hours, RNA is extracted, and qPCR is performed to measure the expression of key genes, including MMP13, ADAMTS5, COL2A1 (Type II Collagen), and ACAN (Aggrecan).[16]
-
Protein Analysis: Culture supernatants are collected to measure the levels of released glycosaminoglycans (GAGs) using the DMMB assay, and inflammatory mediators like PGE2 and nitric oxide (NO) via ELISA and Griess assay, respectively.[17] Cell lysates are analyzed by Western blot to determine the protein levels of MMP-13, COX-2, and components of signaling pathways like phosphorylated IκB-α and p65 for NF-κB activation.[13][14]
-
2. In Vivo Model: Destabilization of the Medial Meniscus (DMM) in Rats
-
Objective: To evaluate the in vivo efficacy of a compound in a surgically induced model of post-traumatic osteoarthritis.[18][19]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.[19] Anesthesia is induced, and the right knee joint is surgically opened to transect the medial meniscotibial ligament, which destabilizes the medial meniscus (DMM model).[20][21] The contralateral left knee may serve as a sham control.
-
Treatment: Following surgery, animals are randomly assigned to treatment groups. The test compound (e.g., this compound) is administered daily or weekly via oral gavage or intra-articular injection for a period of 4-8 weeks.[22]
-
Endpoint Analysis:
-
Histopathology: At the end of the study, the animals are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to visualize cartilage and proteoglycan content.[18] The severity of cartilage degradation is scored using the OARSI histopathology scoring system.[15]
-
Immunohistochemistry: Joint sections can be stained for MMP-13 to assess the in-situ expression of the target enzyme.
-
Biomarker Analysis: Synovial fluid and serum can be collected to measure levels of cartilage degradation biomarkers (e.g., CTX-II) and inflammatory cytokines.[23]
-
Mandatory Visualizations
Signaling Pathway Diagram
The primary mechanism of osteoarthritis pathogenesis involves the upregulation of inflammatory and catabolic pathways. Pro-inflammatory cytokines like IL-1β activate the NF-κB signaling cascade, leading to the transcription of genes encoding matrix-degrading enzymes such as MMP-13.[24][25][26] this compound is expected to act downstream by directly inhibiting the activity of MMP-13, thereby preventing the degradation of type II collagen. Broader-spectrum agents like Curcumin and 4,5-diCQA inhibit the pathway at a more upstream level, primarily by targeting NF-κB activation.[11][13][27]
Caption: Proposed mechanism of action for this compound vs. NF-κB inhibitors.
Experimental Workflow Diagram
The assessment of a potential chondroprotective agent follows a structured workflow, from initial in vitro screening to more complex in vivo validation.
Caption: Standard workflow for evaluating chondroprotective compounds.
References
- 1. The role of matrix metalloproteinases in osteoarthritis pathogenesis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel selective MMP-13 inhibitors are associated with reduced joint damage and increased cartilage regeneration during osteoarthritis progression | Acta Orthopaedica Et Traumatologica Hellenica [eexot-journal.com]
- 5. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 10. ors.org [ors.org]
- 11. Synergistic chondroprotective effe ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Chondroprotection and Molecular Mechanism of Action of Phytonutraceuticals on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Curcumin exerts chondroprotective effects against osteoarthritis by promoting AMPK/PINK1/Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ors.org [ors.org]
- 18. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models in Osteoarthritis Research: Pain Behavioral Methods and Clinical Significance [painresearch.or.kr]
- 20. Experimental Osteoarthritis Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
- 24. The NF-κB signalling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pathophysiology of osteoarthritis: canonical NF-κB/IKKβ-dependent and kinase-independent effects of IKKα in cartilage degradation and chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synergistic chondroprotective effects of curcumin and resveratrol in human articular chondrocytes: inhibition of IL-1beta-induced NF-kappaB-mediated inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DB04760: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of research chemicals are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of DB04760, a potent and highly selective non-zinc-chelating MMP-13 inhibitor used in research.
This compound (CAS No. 544678-85-5) is a solid compound often supplied in small quantities for laboratory use.[1] While Safety Data Sheets (SDS) from suppliers like Cayman Chemical indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow established laboratory safety protocols and local regulations for chemical waste disposal.
Summary of Safety and Regulatory Data
The following table summarizes key safety and regulatory information for this compound. The absence of specific quantitative hazard data underscores the importance of treating this research compound with care and adhering to general chemical safety principles.
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as a hazardous substance. | |
| SARA 302 Components | No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302. | [2][3][4] |
| SARA 313 Components | This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels. | [2][3][4] |
| TSCA Status | Substance is not listed. | |
| First Aid Measures | Standard measures for chemical exposure: flush eyes with water, wash skin thoroughly, move to fresh air if inhaled, and seek medical attention if symptoms persist. | [2][3][4] |
| Environmental Precautions | Do not allow to enter sewers or surface/ground water. Prevent further leakage or spillage if safe to do so. |
Step-by-Step Disposal Procedures
The disposal of this compound should always be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following steps provide a general operational plan.
Unused Solid Compound (Dry Waste)
For the disposal of expired or unwanted solid this compound:
-
Do not dispose of in regular trash or down the drain.
-
Package the material in its original vial or a clearly labeled, sealed container.
-
Label the container as "Non-hazardous chemical waste" and include the compound name (this compound) and CAS number (544678-85-5).
-
Store the container in a designated chemical waste accumulation area.
Solutions of this compound (Liquid Waste)
For solutions of this compound, typically prepared in solvents like DMSO:
-
Do not pour solutions down the drain.
-
Collect all waste solutions in a dedicated, sealed, and compatible waste container (e.g., a labeled glass bottle).
-
Label the container clearly with "Hazardous Waste" (due to the solvent), the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Store the waste container in a designated satellite accumulation area, ensuring the lid is securely closed when not in use.
-
Request disposal through your institution's EHS department.
Contaminated Labware and Personal Protective Equipment (PPE)
For items such as pipette tips, tubes, gloves, and bench paper contaminated with this compound:
-
Solid Waste:
-
For grossly contaminated items (e.g., a spatula with visible powder), decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as liquid chemical waste.
-
Place less contaminated items in a designated solid chemical waste container.
-
Label the container appropriately (e.g., "Solid waste contaminated with this compound").
-
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for chemical contamination.
-
Disposal: Arrange for pickup of all contaminated solid waste containers through your EHS department.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. No specific experimental protocols for the destruction or neutralization of this compound are publicly available, likely due to its classification as a non-hazardous research compound. The primary method of disposal is incineration via a licensed waste management facility, as directed by institutional EHS departments.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling DB04760
Essential Safety and Handling Guide for DB04760
Product Identifier: this compound Synonyms: 4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide[1] Intended Use: For research use only.[1] Not for human or veterinary diagnostic or therapeutic use.
This document provides crucial safety and logistical information for handling this compound, a potent and highly selective matrix metalloproteinase-13 (MMP-13) inhibitor.[1] Given its nature as a potent, powdered research chemical, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of experimental data.
Disclaimer: This guidance is based on general best practices for handling potent, powdered research compounds and enzyme inhibitors. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a formal hazard assessment and to review any available supplier-specific safety information before handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound, especially in its powdered form, to minimize exposure risk.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the compound.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles.[2] A face shield may be necessary for procedures with a high risk of splashing.[3] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered compound or when there is a risk of aerosol generation.[2] Use should be in accordance with a comprehensive respiratory protection program. |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat should be worn to protect skin and clothing. For procedures with a high risk of contamination, a disposable gown is recommended.[2] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[2] |
Operational Plan for Handling
Receiving and Storage
Upon receipt of this compound, visually inspect the package for any signs of damage. Wear appropriate PPE before opening and transport it to a designated handling area, preferably within a chemical fume hood.[2]
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data synthesized from multiple suppliers. Always refer to the manufacturer's specific recommendations.
Preparation of Stock Solutions
All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[2] Use disposable equipment where possible to minimize cross-contamination.
Solubility Data:
| Solvent | Concentration |
| DMSO | 100 mg/mL (243.65 mM) |
| May require sonication to fully dissolve. |
Experimental Workflow
The following diagram outlines a general workflow for handling this compound from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[2]
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all unused solutions and solvent rinsates in a separate, compatible, and clearly labeled hazardous waste container. The first rinse of any glassware that contained the solid compound or concentrated solutions should be collected as hazardous waste.[4]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container labeled for chemical waste.[5]
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials.
-
Collection: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
Small Powder Spill: Gently cover with a damp paper towel to avoid raising dust, then use an appropriate absorbent material.
-
Liquid Spill: Use an inert absorbent material to contain the spill.
Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection. All cleanup materials must be disposed of as hazardous chemical waste.[2]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
Seek medical attention after any exposure.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
